Norbornene-NHS
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOHRPAWSDIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Norbornene-NHS Ester: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Norbornene-N-hydroxysuccinimidyl ester (Norbornene-NHS ester) has emerged as a powerful and versatile tool in the field of bioconjugation and drug development. Its unique bifunctional architecture, combining a strained alkene (norbornene) with an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a two-pronged approach to molecular assembly. This allows for the straightforward linkage to proteins and other amine-containing biomolecules, followed by a highly efficient and bioorthogonal "click" reaction with tetrazine-functionalized molecules. This guide provides an in-depth overview of this compound ester, including its chemical properties, reaction mechanisms, and detailed protocols for its application.
Core Properties and Chemical Structure
This compound ester is a chemical reagent that incorporates two key functional groups: the norbornene group, which serves as a dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions, and the NHS ester, which readily reacts with primary amines.[1][2][3] This dual functionality makes it an ideal linker for conjugating biomolecules to other molecules of interest in a specific and controlled manner.[3][4]
The chemical structure of a common variant, 5-Norbornene-2-carboxylate NHS ester, is characterized by a bicyclic norbornene framework linked to an N-hydroxysuccinimide ester via a carboxylate group.
Table 1: Physicochemical Properties of this compound Ester Variants
| Property | 5-Norbornene-2-carboxylate NHS ester | 5-Norbornene-2-acetic acid succinimidyl ester |
| Molecular Formula | C₁₂H₁₃NO₅ | C₁₃H₁₅NO₄ |
| Molecular Weight | 251.24 g/mol | 249.26 g/mol |
| CAS Number | 457630-22-7 / 1888335-48-5 | 1234203-45-2 |
| Appearance | Solid | Solid |
| Storage Temperature | 2-8°C or -20°C | 2-8°C |
| Solubility | Soluble in organic solvents like Chloroform, DMF, and DMSO. | Soluble in organic solvents. |
Note: Multiple CAS numbers may exist for different isomers or preparations of the compound.
Reaction Mechanisms and Kinetics
The utility of this compound ester lies in its two distinct reactive handles, each with its own mechanism and kinetic profile.
Amine Conjugation via NHS Ester
The NHS ester moiety reacts specifically and efficiently with primary aliphatic amines, such as the side chain of lysine residues in proteins and the N-terminus of polypeptides, to form stable amide bonds. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysuccinimide.
The rate of this reaction is highly pH-dependent. The reactive species is the deprotonated primary amine. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.
Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Bioorthogonal Ligation via Norbornene-Tetrazine Click Chemistry
The norbornene group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a 1,2,4,5-tetrazine. This "click" reaction is characterized by its exceptionally fast kinetics, high selectivity, and bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. The reaction is catalyst-free and results in the formation of a stable dihydropyridazine product with the release of nitrogen gas.
The kinetics of the norbornene-tetrazine reaction are significantly faster than many other bioorthogonal reactions, making it ideal for in vivo applications.
Table 3: Second-Order Rate Constants for Norbornene-Tetrazine Reactions
| Reactants | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| [¹⁸F]Norbornene derivative and Tetrazine | DMSO | 0.04 |
| Norbornene and various Tetrazines | PBS (pH 7.4) | Varies depending on substituents, but generally fast |
Experimental Protocols
Synthesis of 5-Norbornene-2-carboxylic acid N-hydroxysuccinimide ester
The synthesis of this compound ester typically involves a two-step process: the Diels-Alder reaction to form 5-norbornene-2-carboxylic acid, followed by the activation of the carboxylic acid to the NHS ester.
Protocol:
-
Synthesis of 5-Norbornene-2-carboxylic acid:
-
React cyclopentadiene with acrylic acid via a Diels-Alder reaction. This reaction is known to be endo-selective.
-
The resulting mixture of endo and exo isomers can be used directly or subjected to isomerization conditions to enrich the exo isomer, which can exhibit different reactivity in subsequent polymerization reactions.
-
-
Activation to the NHS ester:
-
Dissolve 5-norbornene-2-carboxylic acid and a slight molar excess (e.g., 1.1 equivalents) of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the solution in an ice bath.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the urea byproduct (if DCC is used).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the 5-Norbornene-2-carboxylic acid NHS ester.
-
General Protocol for Protein Labeling with this compound Ester
This protocol describes the general procedure for conjugating this compound ester to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7.2-8.5.
-
This compound ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare a stock solution of this compound ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the norbornene-functionalized protein from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine the degree of labeling (DOL) using spectrophotometric methods or mass spectrometry.
Protocol for Norbornene-Tetrazine Click Reaction
This protocol outlines the ligation of a norbornene-functionalized biomolecule with a tetrazine-labeled molecule.
Materials:
-
Norbornene-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).
Procedure:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add a slight molar excess (e.g., 1.1-2 equivalents) of the tetrazine solution to the solution of the norbornene-functionalized biomolecule.
-
The reaction typically proceeds rapidly at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Incubate for 30 minutes to 2 hours to ensure complete reaction.
-
The resulting conjugate can be used directly or purified if necessary to remove any unreacted tetrazine.
Applications in Research and Drug Development
The unique properties of this compound ester have led to its widespread adoption in various applications:
-
Protein Labeling and Imaging: Site-specific labeling of proteins with fluorescent dyes or other probes for in vitro and in vivo imaging.
-
Drug Delivery: Construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The stable amide bond ensures that the norbornene handle is securely attached to the targeting moiety, while the bioorthogonal click reaction allows for the attachment of the therapeutic payload under mild conditions.
-
Hydrogel Formation: Crosslinking of polymers to form hydrogels for 3D cell culture and tissue engineering. The mechanical properties of these hydrogels can be precisely tuned.
-
Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound ester.
References
- 1. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release [mdpi.com]
- 3. 5-Norbornene-2-carboxylate NHS ester (CAS:457630-22-7) Versatile Bioconjugation Linker [sigmaaldrich.com]
- 4. Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors - PMC [pmc.ncbi.nlm.nih.gov]
Norbornene-NHS: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Norbornene-N-hydroxysuccinimidyl ester (Norbornene-NHS) is a bifunctional crosslinking agent that has emerged as a powerful tool in bioconjugation, materials science, and drug development. Its unique chemical architecture, featuring a strained norbornene moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a wide range of applications. The norbornene group participates in rapid and bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. Simultaneously, the NHS ester allows for the efficient and specific covalent modification of primary amines present in biomolecules such as proteins, peptides, and oligonucleotides.
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to effectively utilize this versatile reagent.
Chemical Properties
This compound is a general term for a class of molecules that can have variations in the linker connecting the norbornene and NHS ester moieties. These variations can influence properties such as molecular weight and solubility.
Structure and Identity
The core structure consists of a bicyclo[2.2.1]hept-2-ene (norbornene) ring system linked to an N-hydroxysuccinimide ester. The linkage can be direct or via a spacer arm. The stereochemistry of the substituent on the norbornene ring, being either exo or endo, can significantly impact its reactivity. Generally, the exo isomer is more reactive in cycloaddition reactions due to reduced steric hindrance.
Table 1: Variants of this compound and Their Chemical Identifiers
| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Norbornene-2-carboxylate NHS ester | 2,5-Dioxopyrrolidin-1-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C₁₂H₁₃NO₄ | 235.24 | 457630-22-7 |
| This compound | 2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate | C₁₂H₁₃NO₅ | 251.24 | 1888335-48-5 |
| 5-Norbornene-2-acetic acid succinimidyl ester | 2,5-Dioxopyrrolidin-1-yl 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetate | C₁₃H₁₅NO₄ | 249.26 | 1234203-45-2 |
Solubility
The solubility of this compound derivatives is a critical parameter for their application in biological systems, which are often aqueous.
Table 2: Solubility of this compound Derivatives
| Solvent | Solubility | Remarks |
| Water | Sparingly soluble | The hydrophobic norbornene moiety limits aqueous solubility. |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions. |
| Chloroform | 15 mg / 0.5 mL (for 5-Norbornene-2-carboxylate NHS ester) |
Stability
The stability of the NHS ester is highly dependent on pH and temperature. The ester is susceptible to hydrolysis, which inactivates the amine-reactive functionality.
Table 3: Stability of the NHS Ester Moiety
| Condition | Half-life | Reference |
| pH 7.0, 4°C | 4 - 5 hours | |
| pH 8.6, 4°C | 10 minutes | |
| Storage | Recommended at -20°C in a desiccated environment |
Reactivity and Kinetics
This compound possesses two orthogonal reactive handles, allowing for sequential or one-pot dual-functionalization strategies.
Reaction with Primary Amines
The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. This reaction is highly efficient in the physiological pH range.
Reaction Scheme: NHS Ester with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Table 4: Reaction Kinetics of NHS Esters with Amines
| Reaction | Rate Constant (k) | Conditions |
| NHS ester with primary amine | Varies depending on the specific amine and reaction conditions | Typically rapid at pH 7.2-8.5. |
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The strained double bond of the norbornene moiety undergoes a rapid and highly specific cycloaddition reaction with 1,2,4,5-tetrazines. This bioorthogonal reaction is a cornerstone of "click chemistry" and proceeds efficiently under physiological conditions without the need for a catalyst.
Reaction Scheme: Norbornene with Tetrazine
Caption: Inverse-electron-demand Diels-Alder reaction.
Table 5: Reaction Kinetics of Norbornene with Tetrazines
| Reaction | Second-Order Rate Constant (k₂) | Conditions |
| Norbornene with 3-(4-benzylamino)-1,2,4,5-tetrazine | ~2 M⁻¹s⁻¹ | 20 °C in aqueous solution |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol describes a general procedure for conjugating this compound to a protein containing accessible primary amines.
Workflow for Protein Labeling
Caption: Experimental workflow for protein labeling.
Materials:
-
Protein of interest
-
This compound derivative
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound derivative in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If the attached moiety is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol for Hydrogel Formation via Norbornene-Tetrazine Ligation
This protocol outlines the formation of a hydrogel by reacting a norbornene-functionalized polymer with a tetrazine-functionalized polymer.
Workflow for Hydrogel Formation
Caption: Workflow for norbornene-tetrazine hydrogel formation.
Materials:
-
Norbornene-functionalized polymer (e.g., Norbornene-modified hyaluronic acid)
-
Tetrazine-functionalized polymer (e.g., Tetrazine-modified polyethylene glycol)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
Procedure:
-
Prepare Polymer Solutions: Separately dissolve the norbornene-functionalized and tetrazine-functionalized polymers in the desired buffer to the target concentrations.
-
Initiate Crosslinking: Mix the two polymer solutions. Gelation will begin spontaneously. The gelation time can be tuned by varying the polymer concentrations and the molar ratio of norbornene to tetrazine functional groups.
-
Incubation: Allow the mixture to stand at room temperature. The time required for complete hydrogel formation can range from minutes to hours depending on the specific reactants and their concentrations.
-
Characterization: The resulting hydrogel can be characterized for its mechanical properties (e.g., storage modulus) and swelling behavior.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development.
Antibody-Drug Conjugates (ADCs)
This compound can be used to attach a norbornene handle to an antibody. This norbornene-modified antibody can then be reacted with a tetrazine-functionalized cytotoxic drug to form an ADC. This "pre-targeting" approach, where the antibody is administered first, followed by the drug, can potentially reduce systemic toxicity.
Workflow for Pre-targeted ADC Therapy
Caption: Pre-targeting strategy for antibody-drug conjugates.
Drug Delivery Systems
This compound is instrumental in the development of advanced drug delivery systems. For instance, it can be used to functionalize nanoparticles or liposomes with norbornene groups. These norbornene-coated carriers can then be targeted to specific tissues or cells by reacting them with tetrazine-labeled targeting ligands (e.g., antibodies, peptides). Furthermore, norbornene-tetrazine chemistry is used to create injectable hydrogels for the localized and sustained release of therapeutic agents.
3D Cell Culture and Tissue Engineering
Hydrogels formed using norbornene-tetrazine chemistry provide a biocompatible and tunable microenvironment for 3D cell culture and tissue engineering applications. The bioorthogonal nature of the crosslinking reaction allows for the encapsulation of cells within the hydrogel matrix without causing cellular damage. The mechanical properties of these hydrogels can be tailored to mimic specific tissue environments, which is crucial for studying cell behavior and for regenerative medicine applications.
Conclusion
This compound is a versatile and powerful reagent that offers a dual-functional platform for a wide range of applications in research and drug development. Its ability to undergo both amine-reactive conjugation and bioorthogonal click chemistry provides a robust toolkit for the precise modification of biomolecules, the construction of complex bioconjugates, and the fabrication of advanced biomaterials. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers seeking to harness the potential of this compound in their work.
mechanism of Norbornene-NHS amine reaction
An In-depth Technical Guide to the Norbornene-NHS Amine Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various chemical strategies available, the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is one of the most robust and widely used methods for forming stable amide bonds.[1][2] The this compound ester is a bifunctional reagent that leverages this reliable chemistry. It possesses an amine-reactive NHS ester for covalent linkage and a strained norbornene alkene, which serves as a versatile handle for bioorthogonal "click chemistry" reactions, particularly with tetrazines.[3][4]
This dual functionality makes this compound esters powerful tools for advanced bioconjugation, enabling applications from the construction of antibody-drug conjugates (ADCs) and fluorescent labeling to the immobilization of enzymes and the development of novel biomaterials.[3] This technical guide provides a detailed overview of the core reaction mechanism, kinetic considerations, quantitative data, and experimental protocols relevant to the this compound amine reaction.
Core Reaction Mechanism
The fundamental reaction between a this compound ester and a biomolecule containing a primary amine (such as the ε-amino group of a lysine residue or the N-terminus) is a nucleophilic acyl substitution. The reaction proceeds in a two-step mechanism under aqueous, slightly alkaline conditions.
-
Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.
-
Amide Bond Formation: The tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide moiety is an excellent leaving group and is expelled, resulting in the formation of a highly stable and irreversible amide bond.
This reaction is highly selective for primary amines. While secondary reactions with other nucleophilic residues (like tyrosine, serine, or cysteine) can occur, they are generally less efficient and the resulting linkages are less stable than the amide bond.
Caption: The reaction mechanism of this compound ester with a primary amine.
Reaction Kinetics and Critical Parameters
The success of the this compound amine conjugation is critically dependent on managing the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.
The Critical Role of pH
The reaction pH is the most important factor influencing the yield. An optimal balance must be struck:
-
Low pH (< 7): Primary amines are predominantly protonated (R-NH₃⁺). In this state, they are no longer nucleophilic, and the aminolysis reaction rate slows dramatically or stops.
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the amine is deprotonated and nucleophilic (R-NH₂), allowing for an efficient reaction. A pH of 8.3-8.5 is often recommended as the ideal balance for efficiency.
-
High pH (> 8.5): The concentration of hydroxide ions (OH⁻) increases, which accelerates the rate of NHS ester hydrolysis. This competing reaction consumes the NHS ester, reducing the overall conjugation yield.
Caption: The influence of pH on reaction components and outcomes.
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is quantified by its half-life—the time it takes for 50% of the ester to be hydrolyzed in an aqueous solution. This parameter is highly dependent on pH and temperature. The data below, compiled for general NHS esters, serves as a critical guide for experimental design.
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.6 | 4 | 10 minutes |
This table underscores the importance of using freshly prepared NHS ester solutions and proceeding with the conjugation reaction promptly after adding the reagent to the aqueous buffer.
Other Influencing Factors
-
Temperature: Reactions are typically run at room temperature (1-4 hours) or at 4°C (2-12 hours). Lower temperatures decrease the rate of both aminolysis and hydrolysis, which can be advantageous for sensitive proteins or when longer reaction times are needed.
-
Concentration: Higher concentrations of the target protein or biomolecule favor the desired aminolysis reaction over the competing hydrolysis. A protein concentration of 2-10 mg/mL is often recommended.
-
Stoichiometry: A molar excess of the this compound ester (typically 5- to 20-fold) is used to drive the reaction to completion and overcome the effects of hydrolysis. The optimal ratio should be determined empirically for each specific biomolecule.
-
Buffers: Buffers should be free of primary amines. Phosphate, bicarbonate, borate, or HEPES buffers are excellent choices. Avoid Tris (TBS) buffers, as they contain a primary amine and will compete with the target molecule for reaction.
Experimental Protocol: Protein Labeling
This section provides a detailed, generalized protocol for the conjugation of a this compound ester to a protein.
Materials
-
Protein of interest (2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5.
-
This compound ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.4.
-
Purification System: Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. If the protein is already in a different buffer (like PBS), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Ester Stock Solution Preparation:
-
Important: Prepare this solution immediately before use. Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM).
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound ester stock solution needed for the desired molar excess (e.g., 10-fold).
-
Add the calculated volume of the ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound ester, hydrolyzed ester, and the NHS leaving group by applying the reaction mixture to a size-exclusion desalting column.
-
Elute the purified protein conjugate according to the manufacturer's protocol, typically using a buffer like PBS.
-
Alternatively, purify the conjugate via dialysis against an appropriate buffer.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for protein labeling.
Conclusion
The this compound amine reaction is a highly efficient and specific method for covalently attaching a bioorthogonal norbornene handle to biomolecules. The success of this conjugation hinges on a fundamental understanding of the underlying nucleophilic acyl substitution mechanism and careful control of key reaction parameters, most notably pH. By maintaining a slightly alkaline environment (pH 7.2-8.5), researchers can maximize the rate of the desired aminolysis while minimizing the competing hydrolysis reaction. The protocols and data presented in this guide provide a robust framework for scientists in research and drug development to successfully implement this powerful bioconjugation technique.
References
An In-depth Technical Guide to Norbornene-NHS Ester Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of norbornene-N-hydroxysuccinimide (NHS) ester click chemistry, a powerful tool for the precise and efficient labeling and conjugation of biomolecules. We will delve into the core principles, reaction mechanisms, and detailed experimental protocols, with a focus on its application in research and drug development.
Introduction to Norbornene-NHS Ester Click Chemistry
This compound ester is a bifunctional chemical linker that facilitates a two-step bioconjugation strategy. The NHS ester moiety allows for the straightforward labeling of biomolecules containing primary amines, such as proteins and antibodies, through the formation of stable amide bonds. The norbornene group then serves as a reactive handle for subsequent "click" chemistry reactions, enabling the attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, and drug molecules.
The primary and most utilized click reaction for norbornene is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.
While norbornene can also undergo a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , this reaction is significantly slower and less common in the context of norbornene-based bioconjugation compared to the IEDDA reaction. Therefore, this guide will primarily focus on the IEDDA pathway.
The Two-Step Bioconjugation Workflow
The general strategy for using this compound esters in bioconjugation involves two key steps:
-
Amine Labeling: A biomolecule of interest (e.g., a monoclonal antibody) is reacted with a this compound ester. The NHS ester selectively reacts with primary amines (e.g., lysine residues and the N-terminus) on the biomolecule to form a stable amide linkage, thereby introducing the norbornene moiety.
-
Click Reaction: The norbornene-modified biomolecule is then reacted with a molecule of interest that has been functionalized with a tetrazine. The IEDDA reaction proceeds rapidly and specifically, resulting in the desired conjugate.
Core Reaction Mechanisms
NHS Ester-Amine Coupling
The first step, the reaction between the NHS ester and a primary amine, is a well-established and efficient method for bioconjugation. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and nucleophilic.[1]
References
An In-depth Technical Guide to Norbornene-NHS: A Versatile Tool for Bioconjugation and Biomaterial Synthesis
This technical guide provides a comprehensive overview of Norbornene-N-hydroxysuccinimide (Norbornene-NHS), a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The unique molecular structure of this compound, featuring both a strained alkene (norbornene) and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a diverse range of applications in bioconjugation, biomaterial fabrication, and advanced drug delivery systems.
Core Properties and Identification
This compound is a chemical reagent that plays a significant role in bioconjugation chemistry. While several derivatives exist, the most commonly referenced compound is detailed below. It is crucial to verify the specific isomer and its corresponding CAS number for experimental accuracy.
| Property | Value |
| Chemical Name | 2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate |
| CAS Number | 1888335-48-5 |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Appearance | Typically a solid or viscous liquid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Storage | 2-8°C, sealed from moisture |
Dual-Functionality: A Gateway to Advanced Bioconjugation
The utility of this compound stems from its two distinct reactive moieties, which can be addressed in a sequential or orthogonal manner. This dual-functionality allows for the precise and stable linkage of diverse molecular entities.
Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a well-established functional group for the modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1][2][3] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.[4] This reaction is highly efficient under mild basic conditions (pH 7.2-8.5).[5]
Norbornene Moiety for Bioorthogonal Chemistry
The norbornene group is a strained alkene that serves as a versatile handle for bioorthogonal "click" chemistry reactions. This allows for highly specific and efficient conjugation in complex biological environments without interference from native functional groups. Two primary reaction schemes involving the norbornene group are:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: Norbornene reacts rapidly with tetrazine derivatives in a catalyst-free cycloaddition. This reaction is known for its exceptionally fast kinetics and bioorthogonality, making it ideal for in vivo imaging and cell labeling applications.
-
Thiol-Ene Reaction: In the presence of a photoinitiator and light (typically UV), the norbornene group can react with thiol-containing molecules to form stable thioether linkages. This reaction is extensively used in the formation of hydrogels for tissue engineering and 3D cell culture, as it allows for spatiotemporal control over crosslinking.
Key Applications in Research and Drug Development
The unique chemical properties of this compound have led to its adoption in a variety of advanced applications:
-
Protein and Antibody Labeling: The NHS ester functionality allows for the straightforward attachment of the norbornene handle to proteins and antibodies. These norbornene-modified biomolecules can then be used in downstream applications, such as fluorescent labeling for imaging or immobilization onto surfaces.
-
Hydrogel Formation: Norbornene-functionalized polymers, such as gelatin (GelNB) or hyaluronic acid (NorHA), can be synthesized using this compound or related reagents. These functionalized biopolymers can then be crosslinked via the thiol-ene reaction to form hydrogels with tunable mechanical properties for applications in tissue engineering and regenerative medicine.
-
Drug Delivery Systems: The precise control over conjugation afforded by this compound is valuable in the construction of sophisticated drug delivery vehicles. For example, a therapeutic protein can be modified with this compound, and the resulting norbornene-tagged protein can then be attached to a tetrazine-functionalized nanoparticle or liposome.
-
Cellular and in vivo Imaging: The rapid and bioorthogonal nature of the norbornene-tetrazine reaction is leveraged for labeling and tracking cells. For instance, cells can be metabolically engineered to express norbornene groups on their surface, which can then be targeted with a tetrazine-linked fluorescent probe for highly specific imaging.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization may be required for specific molecules and experimental systems.
Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the norbornene-labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.
Formation of a Norbornene-Functionalized Hydrogel via Thiol-Ene Photocrosslinking
This protocol provides a general workflow for creating a hydrogel from a norbornene-functionalized polymer and a thiol-containing crosslinker.
Materials:
-
Norbornene-functionalized polymer (e.g., Norbornene-Hyaluronic Acid)
-
Dithiol crosslinker (e.g., dithiothreitol - DTT)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Cell culture medium or PBS for dissolving components
-
UV light source (365 nm)
Procedure:
-
Dissolve the norbornene-functionalized polymer and the photoinitiator in cell culture medium or PBS to the desired concentrations.
-
Dissolve the dithiol crosslinker in a separate solution.
-
To initiate gelation, mix the polymer solution with the crosslinker solution.
-
Expose the mixture to UV light for a specified time (typically 1-10 minutes) to induce crosslinking. The gel will form during this time. The mechanical properties of the hydrogel can be tuned by varying the polymer concentration, crosslinker ratio, and UV exposure time.
Visualizing the Chemistry: Workflows and Reactions
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key reaction schemes and experimental workflows.
References
The Principle of Norbornene Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological research and therapeutic development, the ability to selectively and efficiently modify biomolecules is paramount. Norbornene bioconjugation has emerged as a powerful tool in this domain, offering a unique combination of rapid, specific, and bioorthogonal reactivity. This technical guide provides a comprehensive overview of the core principles of norbornene bioconjugation, with a particular focus on the widely employed inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical experimental protocols and quantitative data to facilitate the application of this versatile chemistry in their work.
Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The cornerstone of norbornene bioconjugation is the [4+2] cycloaddition reaction between a norbornene derivative (the dienophile) and a 1,2,4,5-tetrazine derivative (the diene). This reaction is classified as an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" reaction known for its high efficiency and selectivity.[1][2]
The key features that make the norbornene-tetrazine ligation particularly suitable for bioconjugation are:
-
Bioorthogonality: Neither norbornene nor tetrazine moieties are naturally present in biological systems. This ensures that the reaction proceeds with high specificity, minimizing off-target reactions with endogenous functional groups.[1][2]
-
Rapid Kinetics: The reaction is exceptionally fast, with second-order rate constants in the range of 1.6 to 1.9 M⁻¹s⁻¹ in aqueous buffers and even in the presence of fetal bovine serum (FBS).[1] This rapid kinetics allows for efficient labeling at low concentrations of reactants.
-
Catalyst-Free: The reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environment) without the need for a catalyst, which can often be toxic to biological systems.
-
Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyrazine product. This irreversibility ensures the formation of a stable covalent bond.
-
Tunable Reactivity: The reaction rate can be tuned by modifying the substituents on both the norbornene and the tetrazine, allowing for controlled and staged labeling experiments.
Quantitative Data on Norbornene-Tetrazine Ligation
The efficiency of the norbornene-tetrazine iEDDA reaction has been quantified in various studies. The following tables summarize key kinetic and yield data to provide a comparative overview for experimental design.
| Reactants | Solvent/Medium | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine & Norbornene | Aqueous Buffer | 1.9 | |
| Tetrazine & Norbornene | Fetal Bovine Serum (FBS) | 1.6 | |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine & Norbornene | 50% MeOH/PBS (pH 7.4) | 1.4 | |
| [¹⁸F]NFB & Tetrazine | DMSO | 0.04 |
Table 1: Reaction Kinetics of Norbornene-Tetrazine Cycloaddition. This table provides a summary of the second-order rate constants for the iEDDA reaction between various norbornene and tetrazine derivatives under different conditions.
| Biomolecule Labeled | Labeling Reagent | Yield | Notes | Reference |
| Quantum Dots (QDs) | Alexa-BAT | Saturation at ~16 dyes/QD | Achieved with 100x excess of Alexa-BAT | |
| sgRNA (102-nt) | Norbornene moieties | Tolerates up to 8 NB moieties | Retains almost full activity in CRISPR/Cas9 system | |
| Polymer Conjugation | PS-Nb & PEG-Tz | >90% conversion after 55-60 hours | 1:1 molar ratio of functionalities at 80°C in DMF | |
| Protein (in vitro) | Tetrazine-dye conjugates | >95% labeling fidelity | Genetically encoded norbornene amino acid |
Table 2: Yields and Efficiency of Norbornene Bioconjugation. This table highlights the high efficiency of norbornene bioconjugation across different biomolecules and applications.
Experimental Protocols
This section provides detailed methodologies for key experiments involving norbornene bioconjugation.
Protocol 1: Functionalization of RNA with Norbornene
This protocol describes the modification of RNA with norbornene moieties for applications such as controlling RNA hybridization and CRISPR-Cas systems.
Materials:
-
RNA of interest
-
Norbornene-functionalized imidazole (NBFI)
-
N,N-Dimethyl-4-aminopyridine (DMAP)
-
Modification Buffer (100 mM HEPES, 6 mM MgCl₂, 100 mM NaCl in 60% DMSO, pH 7.5 at 25°C)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
Procedure:
-
Prepare a 200 mM stock solution of NBFI in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a 10 µL total volume:
-
20 µM RNA
-
20 mM NBFI
-
20 mM DMAP
-
-
Incubate the reaction mixture at 37°C with shaking (200 rpm) for a duration determined by the desired degree of modification (can be optimized from 30 minutes to several hours).
-
Purify the norbornene-functionalized RNA using standard RNA purification methods (e.g., ethanol precipitation or spin column purification).
-
Analyze the degree of modification using denaturing polyacrylamide gel electrophoresis (PAGE), where norbornene-bearing RNAs will exhibit reduced mobility.
Protocol 2: Labeling of Norbornene-Modified Proteins
This protocol details the labeling of proteins containing a genetically encoded norbornene amino acid with a tetrazine-fluorophore conjugate.
Materials:
-
Purified protein with site-specifically incorporated Nε-5-norbornene-2-yloxycarbonyl-l-lysine
-
Tetrazine-dye conjugate (e.g., tetrazine-Cy5)
-
Reaction Buffer (20 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
DMSO
-
Quenching solution (e.g., 5-norbornene-2-ol)
Procedure:
-
Prepare a stock solution of the tetrazine-dye conjugate (e.g., 2 mM in DMSO).
-
In a microcentrifuge tube, mix the purified norbornene-containing protein (e.g., 10 µM final concentration) with a 10-fold molar excess of the tetrazine-dye conjugate in the reaction buffer.
-
Incubate the reaction at room temperature. The reaction is typically rapid, and significant labeling can be observed within minutes to a few hours.
-
(Optional) To perform a time-course experiment, take aliquots at different time points and quench the reaction by adding a large excess (e.g., 200-fold) of a quenching solution like 5-norbornene-2-ol.
-
Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and by mass spectrometry (ESI-MS) to confirm the covalent modification.
Protocol 3: In Situ Labeling of Live Cells
This protocol describes a pre-targeting strategy for labeling specific cell surface receptors using norbornene-tetrazine chemistry.
Materials:
-
Cells expressing the target receptor (e.g., SKBR3 cells overexpressing Her2/neu)
-
Antibody targeting the receptor of interest, conjugated with norbornene
-
Tetrazine-fluorophore conjugate (e.g., tetrazine-NIR dye)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-targeting Step: Incubate the cells with the norbornene-modified antibody (e.g., 10 µg/mL in cell culture medium) for a specific duration (e.g., 1 hour) at 37°C to allow for antibody binding to the cell surface receptors.
-
Wash the cells with PBS to remove any unbound antibody.
-
Labeling Step: Add the tetrazine-fluorophore conjugate (e.g., 1-10 µM in cell culture medium) to the cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with PBS to remove any unbound tetrazine-fluorophore.
-
Image the cells using fluorescence microscopy to visualize the specific labeling of the targeted receptors.
Visualizations of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in norbornene bioconjugation.
Caption: Workflow for controlling CRISPR-Cas9 gene editing using norbornene-tetrazine ligation.
Caption: Workflow for in situ live cell imaging via a pre-targeting strategy using norbornene-tetrazine chemistry.
Caption: Logical relationship of the inverse-electron-demand Diels-Alder (iEDDA) reaction between norbornene and tetrazine.
Applications in Drug Development and Research
The unique characteristics of norbornene bioconjugation have led to its application in a wide array of research and drug development areas:
-
Live Cell Imaging: The ability to perform the ligation in complex biological media makes it ideal for real-time imaging of cellular processes. The pre-targeting strategy allows for high-contrast imaging with minimal background fluorescence.
-
Drug Delivery: Norbornene-functionalized polymers can be used to create nanocarriers for targeted drug delivery. The iEDDA reaction can be used to attach targeting ligands or imaging agents to these carriers.
-
Proteomics and Activity-Based Protein Profiling: Site-specific labeling of proteins with norbornene allows for the attachment of probes to study protein function, localization, and interactions.
-
Controlling Biological Processes: As demonstrated with the CRISPR-Cas9 system, the norbornene-tetrazine ligation can be used as a chemical switch to control the activity of biomolecules in a temporal and dose-dependent manner.
-
Biomaterial and Hydrogel Formation: The orthogonality and efficiency of the reaction are leveraged for the creation of biocompatible hydrogels for tissue engineering and 3D cell culture.
Conclusion
Norbornene bioconjugation, particularly through the inverse-electron-demand Diels-Alder reaction with tetrazines, represents a robust and versatile platform for the precise modification of biomolecules. Its bioorthogonality, rapid kinetics, and catalyst-free nature make it an invaluable tool for researchers and drug development professionals. This guide has provided a detailed overview of the core principles, quantitative data, experimental protocols, and key applications of this powerful chemical ligation strategy. By leveraging the information presented here, scientists can effectively design and implement norbornene bioconjugation strategies to advance their research and development goals.
References
Norbornene-NHS Ester Reactivity with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various chemical strategies employed, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines to form stable amide bonds is one of the most widely used and robust methods. This guide focuses on a specific and increasingly important class of NHS esters: those functionalized with a norbornene moiety. The norbornene group serves as a versatile handle for subsequent bioorthogonal "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. This dual functionality makes norbornene-NHS esters powerful tools for creating complex bioconjugates for applications ranging from targeted drug delivery and immunoassays to advanced biological imaging.[1]
This technical guide provides a comprehensive overview of the reactivity of this compound esters with primary amines, including the underlying reaction mechanism, key kinetic parameters, detailed experimental protocols, and methods for characterization of the resulting conjugates.
Reaction Mechanism and Kinetics
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] However, this aminolysis reaction is in direct competition with the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The efficiency of the desired conjugation is therefore dependent on the relative rates of aminolysis and hydrolysis.
Key Factors Influencing Reactivity
Several factors significantly influence the outcome of the conjugation reaction:
-
pH: The pH of the reaction buffer is the most critical parameter. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine. For the ε-amino group of lysine residues in proteins, the optimal pH range is generally between 7.2 and 8.5.[3][] At lower pH values, the amine is protonated and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.[5]
-
Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can help to minimize the rate of hydrolysis and may be beneficial for sensitive proteins.
-
Concentration of Reactants: Higher concentrations of the primary amine-containing molecule will favor aminolysis over hydrolysis.
-
Solvent: this compound esters are often dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.
Quantitative Data on Reaction Kinetics
While specific kinetic data for this compound esters is not extensively available in the literature, data from structurally similar NHS esters can provide valuable insights into the competing aminolysis and hydrolysis reactions. The half-life of NHS esters is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 1: Representative half-life of NHS esters at different pH values and temperatures. This data highlights the increased rate of hydrolysis at higher pH.
One study investigating a dithiobis(succinimidyl propionate) (DSP) monolayer on a gold surface found the heterogeneous aminolysis rate constant (k_a) to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant (k_h). While this is specific to a surface-based reaction, it underscores the competitive nature of hydrolysis. In another study, the reactivity of a primary amine-derivatized morpholino DNA analogue with an NHS ester was found to be five times higher than that of a non-derivatized analogue, highlighting the high selectivity of NHS esters for primary amines over other potential reaction sites.
Experimental Protocols
The following are detailed methodologies for the conjugation of this compound esters to proteins and peptides.
Protocol 1: Labeling a Protein with this compound Ester
This protocol is a general guideline for the conjugation of a this compound ester to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Ester Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 20-50 mM to consume any unreacted this compound ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound ester and byproducts (N-hydroxysuccinimide) using a desalting column or size-exclusion chromatography.
-
Protocol 2: Conjugating this compound Ester to a Peptide
This protocol outlines the procedure for labeling a peptide with a free primary amine (e.g., at the N-terminus or on a lysine side chain).
Materials:
-
Peptide with a primary amine
-
This compound ester
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
HPLC system for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
-
This compound Ester Preparation:
-
Prepare a fresh stock solution of this compound ester in anhydrous DMF or DMSO at a concentration of approximately 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound ester solution to the peptide solution.
-
Mix and allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Purify the norbornene-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the collected fractions to obtain the purified conjugate.
-
Characterization of Norbornene-Amine Conjugates
Confirmation of successful conjugation and characterization of the final product are crucial steps.
-
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the addition of the norbornene moiety. An increase in the molecular weight of the protein or peptide corresponding to the mass of the this compound ester (minus the NHS group) indicates successful conjugation. For proteins, this can be assessed by analyzing the intact protein or by digesting the protein into smaller peptides and analyzing the resulting peptide fragments (peptide mapping). Tandem mass spectrometry (MS/MS) can be used to identify the specific lysine residues that have been modified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules like peptides, 1H and 2D NMR spectroscopy can provide detailed structural information and confirm the formation of the amide bond. Specific proton signals corresponding to the norbornene scaffold can be identified in the spectrum of the conjugate.
-
UV-Vis Spectroscopy: If the this compound ester or the biomolecule has a characteristic UV-Vis absorbance, changes in the spectrum upon conjugation can be monitored. The release of N-hydroxysuccinimide can also be monitored at 260 nm.
Visualizations: Workflows and Pathways
Reaction Scheme and Competing Hydrolysis
Reaction scheme of this compound ester with a primary amine and the competing hydrolysis reaction.
Experimental Workflow for Protein Labeling
References
Methodological & Application
Application Notes and Protocols: Norbornene-NHS Bioconjugation for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbornene-N-hydroxysuccinimide (NHS) ester bioconjugation is a robust and versatile method for covalently modifying proteins. This technique leverages the high reactivity of NHS esters toward primary amines, such as the N-terminus and the ε-amino group of lysine residues, to introduce a norbornene moiety onto the protein surface. The incorporated norbornene group is a strained alkene that can participate in highly efficient and bioorthogonal click chemistry reactions, most notably the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. This two-step approach allows for the precise and stable attachment of a wide array of functionalities to proteins, including imaging agents, polymers, and cytotoxic drugs, making it a valuable tool in drug development, diagnostics, and fundamental research.
Principle of the Method
The bioconjugation process is a two-stage reaction. First, the NHS ester of norbornene reacts with primary amines on the protein in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to ensure the deprotonation of the target amine groups, enhancing their nucleophilicity. Following the conjugation, the norbornene-modified protein can be purified and utilized in downstream applications, such as the rapid and specific reaction with a tetrazine-labeled molecule of interest.
Data Presentation
Table 1: Recommended Reaction Conditions for Norbornene-NHS Ester Protein Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of this compound Ester | 5 - 50 fold | The optimal ratio depends on the protein and the desired degree of labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4; Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-9.0 | Buffer must be free of primary amines (e.g., Tris).[1] |
| Reaction pH | 7.2 - 9.0 | Optimal pH is typically between 8.3 and 8.5 for efficient conjugation.[2] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins, requiring longer incubation times. |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction. |
Table 2: Representative Data on Degree of Labeling (DOL)
| Protein | Molar Excess of this compound Ester | Degree of Labeling (DOL) | Characterization Method |
| Bovine Serum Albumin (BSA) | 10-fold | 2-4 | UV-Vis Spectroscopy, Mass Spectrometry |
| Lysozyme | 20-fold | 3-5 | Mass Spectrometry |
| Monoclonal Antibody (IgG) | 15-fold | 2-3 | UV-Vis Spectroscopy, HIC-HPLC |
| Urate Oxidase | 5-fold | 1-2 | SDS-PAGE, Mass Spectrometry |
Note: The Degree of Labeling (DOL) is the average number of norbornene molecules conjugated per protein molecule. The values presented are representative and can vary depending on the specific reaction conditions and the number of accessible lysine residues on the protein.
Experimental Protocols
Protocol 1: this compound Ester Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with a this compound ester.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound Ester (e.g., 5-Norbornene-2-carboxylic acid NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Ester Stock Solution Preparation:
-
Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound ester stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Norbornene-Modified Protein:
-
Remove the excess, unreacted this compound ester and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (SEC) or using a desalting column. The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified norbornene-modified protein.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Determine the Degree of Labeling (DOL) as described in Protocol 2.
-
Confirm the conjugation and assess the purity of the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined using UV-Vis spectroscopy if the norbornene moiety has a distinct absorbance, or more accurately by mass spectrometry. Since norbornene itself does not have a strong chromophore in the near-UV/Vis range, mass spectrometry is the preferred method for accurate DOL determination.
Using Mass Spectrometry:
-
Analyze the unmodified and norbornene-modified protein samples by ESI-MS or MALDI-TOF mass spectrometry.
-
Determine the average molecular weight of the unmodified protein (MW_protein).
-
Determine the average molecular weight of the norbornene-modified protein (MW_conjugate).
-
Calculate the mass shift (ΔMW) = MW_conjugate - MW_protein.
-
The molecular weight of the incorporated norbornene moiety (MW_norbornene) can be calculated from the molecular formula of the this compound ester minus the NHS group. For example, for 5-Norbornene-2-carboxylic acid, the incorporated mass is approximately 136 Da.
-
Calculate the DOL: DOL = ΔMW / MW_norbornene.
Mandatory Visualizations
Experimental Workflow for this compound Bioconjugation and Downstream Bioorthogonal Labeling
References
Application Notes and Protocols for Norbornene-NHS Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with a norbornene functional group using an N-Hydroxysuccinimide (NHS) ester derivative. This two-stage approach first introduces the bioorthogonal norbornene handle onto the protein via reaction with primary amines (lysine residues and the N-terminus). The norbornene-labeled protein can then be site-specifically conjugated to a molecule of interest (e.g., a fluorescent probe, a drug molecule, or a purification tag) that is functionalized with a tetrazine moiety through an inverse-electron-demand Diels-Alder cycloaddition. This method offers high specificity and efficiency for creating well-defined protein conjugates.[1][2][3][4]
Experimental Protocols
This section details the step-by-step methodology for labeling a protein with a Norbornene-NHS ester.
Materials and Reagents
-
Protein of interest (free of amine-containing stabilizers like Tris, glycine, or sodium azide)
-
This compound Ester (e.g., 5-Norbornene-2-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[5] Alternatively, Phosphate-Buffered Saline (PBS) at pH 7.4 can be used for pH-sensitive proteins, though reaction times may be longer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent desalting column).
Step-by-Step Labeling Procedure
2.1. Preparation of Protein and Reagents
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL. For optimal results, a concentration of 2.5 mg/mL or higher is recommended to ensure efficient labeling.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.
-
-
Prepare the this compound Ester Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution is susceptible to hydrolysis and should be used without delay.
-
2.2. Labeling Reaction
-
Calculate the required volume of this compound ester solution. The optimal molar ratio of this compound ester to protein depends on the protein and the desired degree of labeling. A molar excess of 5-20 fold of the NHS ester over the protein is a good starting point.
-
While gently vortexing or stirring the protein solution, slowly add the calculated amount of the this compound ester stock solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For pH-sensitive proteins in PBS at pH 7.4, the incubation time may need to be extended.
2.3. Quenching the Reaction (Optional but Recommended)
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.
2.4. Purification of the Norbornene-Labeled Protein
-
Equilibrate a size-exclusion desalting column with PBS or another suitable buffer.
-
Apply the reaction mixture to the column to separate the labeled protein from unreacted this compound ester and byproducts.
-
Collect the fractions containing the protein. The protein-containing fractions will typically be the first to elute.
-
Monitor the protein concentration of the fractions using a spectrophotometer (A280) or a protein concentration assay (e.g., Bradford or BCA).
-
Pool the fractions containing the purified Norbornene-labeled protein.
2.5. Storage
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol to a final concentration of 50%.
Quantitative Data Summary
The following table summarizes typical starting conditions for this compound protein labeling. Optimization may be required for specific proteins and applications.
| Parameter | Recommended Range | Example: BSA Labeling |
| Protein Concentration | 1 - 10 mg/mL | 10 mg/mL |
| This compound Ester | 5 - 20 fold molar excess | 6.5 fold molar excess |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | 0.1 M Sodium Bicarbonate |
| pH | 8.3 - 8.5 (or 7.4 for sensitive proteins) | 9.0 |
| Reaction Time | 1 - 4 hours | 1 hour |
| Temperature | Room Temperature | Room Temperature |
| Purification Method | Size-Exclusion Chromatography | Desalting Column |
Experimental Workflow and Signaling Pathway Diagrams
The overall process of creating a functional protein conjugate using this two-stage bioorthogonal approach is depicted below.
Caption: Workflow for two-stage protein modification.
The diagram above illustrates the two key stages of the process. The first stage involves the reaction of the target protein with a this compound ester to introduce the norbornene moiety. Following purification, the second stage is the bioorthogonal ligation of the norbornene-labeled protein with a tetrazine-functionalized molecule of interest to yield the final conjugate.
References
- 1. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NHS-ester-protein-labeling [protocols.io]
Application Notes and Protocols: Preparation of Norbornene-NHS Functionalized Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbornene-functionalized hydrogels are a versatile class of biomaterials widely used in tissue engineering, 3D cell culture, and controlled drug delivery.[1][2] The formation of these hydrogels typically relies on the highly efficient and cytocompatible thiol-ene "click" reaction.[3][4] This photo-initiated reaction allows for rapid and controllable crosslinking under mild, aqueous conditions, making it ideal for encapsulating sensitive biological molecules and cells.[5]
Functionalizing polymer backbones such as hyaluronic acid (HA) or gelatin with norbornene moieties is a critical first step. A common and effective method involves the use of an N-Hydroxysuccinimide (NHS) ester of 5-norbornene-2-carboxylic acid (Norbornene-NHS). This activated ester readily reacts with primary amine groups on polymers like gelatin or aminated HA to form stable amide bonds. The resulting norbornene-functionalized polymer can then be crosslinked with a di-thiol linker (e.g., dithiothreitol - DTT) in the presence of a photoinitiator and light.
These application notes provide detailed protocols for the synthesis of this compound, the subsequent functionalization of gelatin to produce Gelatin-Norbornene (GelNB), and the final preparation of hydrogels via thiol-ene photo-click chemistry.
Key Experimental Protocols
Protocol 1: Synthesis of 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester (this compound)
This protocol describes the activation of 5-norbornene-2-carboxylic acid using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
5-norbornene-2-carboxylic acid (NBCA)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, if starting with EDC·HCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-norbornene-2-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMSO.
-
If using the hydrochloride salt of EDC, add TEA or DIPEA (1.1 equivalents) to the solution to act as a base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the organic solution with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the this compound ester.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Norbornene-Functionalized Gelatin (GelNB)
This protocol details the functionalization of gelatin with the prepared this compound ester. The primary amine groups on the lysine and hydroxylysine residues of gelatin react with the NHS ester to form stable amide linkages.
Materials:
-
Gelatin (Type A or B)
-
This compound (from Protocol 1)
-
Dimethyl Sulfoxide (DMSO) or a buffered aqueous solution (e.g., MES buffer)
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve gelatin in a buffered solution (e.g., MES buffer, pH 5-6) or an organic solvent like DMSO at a concentration of 5-10% (w/v). If using an aqueous buffer, gently heat to 40-50°C to facilitate dissolution.
-
Dissolve the this compound ester in a minimal amount of the same solvent.
-
Add the this compound solution dropwise to the gelatin solution while stirring. The molar ratio of this compound to primary amines in gelatin can be varied to control the degree of functionalization.
-
If using an aqueous buffer, adjust the pH to 7.5-8.0 to facilitate the reaction between the primary amines and the NHS ester.
-
Allow the reaction to proceed for 4-24 hours at room temperature or 40°C.
-
Terminate the reaction by extensive dialysis against deionized water for 3-5 days to remove unreacted reagents and byproducts.
-
Freeze the purified GelNB solution and lyophilize to obtain a dry, porous foam.
-
Store the lyophilized GelNB at -20°C until use. The degree of norbornene functionalization can be quantified using ¹H NMR spectroscopy by observing the characteristic peaks of the norbornene protons around 6 ppm.
Protocol 3: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry
This protocol describes the crosslinking of GelNB with a di-thiol crosslinker to form a hydrogel. The reaction is initiated by light in the presence of a photoinitiator.
Materials:
-
Lyophilized GelNB (from Protocol 2)
-
Di-thiol crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for visible light, or Irgacure 2959 for UV light)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Light source (UV lamp at 365 nm or visible light source at ~405 nm)
Procedure:
-
Prepare the precursor solution by dissolving lyophilized GelNB in PBS or cell culture medium to the desired weight percent (e.g., 5% w/v).
-
Dissolve the photoinitiator in the GelNB solution. A typical concentration for LAP is 0.05-0.1% (w/v).
-
Prepare a separate stock solution of the di-thiol crosslinker (e.g., DTT) in PBS.
-
To initiate gelation, add the di-thiol crosslinker to the GelNB/photoinitiator solution. The stoichiometry of thiol groups to norbornene groups is a key parameter for controlling hydrogel properties and is often kept at a 1:1 ratio.
-
Mix the final solution thoroughly and quickly transfer it to a mold or the desired culture vessel.
-
Expose the precursor solution to the appropriate light source (e.g., 365 nm UV light or 400-500 nm visible light) for a specified time (e.g., 30 seconds to 5 minutes) to initiate crosslinking. Gelation should occur rapidly.
-
The resulting hydrogel is now ready for cell encapsulation, drug loading studies, or mechanical characterization.
Data Presentation
The properties of Norbornene-functionalized hydrogels are highly tunable. The tables below summarize typical parameters for synthesis and the resulting material properties.
Table 1: Typical Parameters for Polymer Functionalization
| Polymer | Functionalization Reagent | Solvent | Reaction pH | Reaction Time (h) | Typical Degree of Functionalization (%) |
| Gelatin | This compound / EDC | MES Buffer / DMSO | 7.5 - 8.0 | 4 - 24 | 20 - 97 |
| Hyaluronic Acid | Carbic Anhydride | Aqueous Buffer | 7.0 - 9.0 | 24 - 48 | ~20 |
| 8-arm PEG-Amine | This compound / EDC | DMSO | N/A | 12 - 24 | >90 |
Table 2: Hydrogel Formulation and Mechanical Properties
| Polymer System | Polymer Conc. (% w/v) | Crosslinker (Thiol:Ene Ratio) | Photoinitiator (Conc.) | Light Source | Elastic Modulus (kPa) |
| NorHA | 4 | DTT (varied) | LAP (0.05% w/v) | Visible Light | 1 - 70 |
| GelNB | 5 - 10 | DTT or PEG-dithiol (varied) | LAP (0.1% w/v) | Visible Light | 5 - 25 |
| 8-arm PEG-Nor | 5 - 10 | DTT (varied) | LAP (0.05% w/v) | UV (365 nm) | 3 - 31 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of this compound ester via EDC/NHS coupling chemistry.
Caption: Hydrogel formation via photo-initiated thiol-ene click chemistry.
Caption: General workflow for preparing Norbornene-functionalized hydrogels.
References
Application Notes and Protocols: Norbornene-NHS Ester in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norbornene-N-hydroxysuccinimide (Norbornene-NHS) esters in the development of sophisticated drug delivery systems. This document details the underlying chemistry, key applications, and detailed experimental protocols for utilizing this versatile bioconjugation reagent.
Introduction to this compound Ester Chemistry
This compound ester is a bifunctional molecule that combines the highly efficient amine-reactive chemistry of N-hydroxysuccinimide esters with the versatile bioorthogonal reactivity of the norbornene group.[1] The NHS ester facilitates the covalent conjugation to primary and secondary amines present in drugs, peptides, proteins, and other therapeutic molecules, forming stable amide bonds.[2][3] The norbornene moiety, a strained alkene, serves as a reactive handle for "click chemistry" reactions, most notably the inverse electron demand Diels-Alder cycloaddition (iEDDA) with tetrazines and the thiol-ene reaction.[4][5] This dual functionality allows for a modular and efficient approach to constructing complex drug delivery platforms.
The primary advantages of using this compound esters in drug delivery include:
-
Bioorthogonality: The norbornene group's reactivity is orthogonal to most functional groups found in biological systems, enabling specific and clean conjugation reactions in complex environments.
-
High Reactivity and Favorable Kinetics: The strained double bond of norbornene leads to rapid reaction rates, particularly in ring-opening metathesis polymerization (ROMP) and iEDDA reactions, allowing for efficient formulation under mild conditions.
-
Versatility in Polymer Chemistry: Norbornene-functionalized molecules can be readily polymerized via ROMP to create well-defined block copolymers for the self-assembly of nanoparticles or crosslinked to form hydrogels.
-
Site-Specific Modification: The NHS ester allows for the directed conjugation to amine groups on therapeutic cargo, enabling precise control over the drug-carrier linkage.
Key Applications in Drug Delivery
The unique properties of this compound esters have led to their use in a variety of drug delivery applications, primarily focused on cancer therapy and regenerative medicine.
Stimuli-Responsive Nanoparticles
Norbornene-functionalized polymers can be designed to self-assemble into nanoparticles that respond to specific stimuli within the tumor microenvironment, such as low pH. For example, a drug can be attached to a norbornene monomer via a pH-sensitive linker like a hydrazone. This monomer can then be copolymerized with other monomers, such as polyethylene glycol (PEG)-functionalized norbornenes, to form amphiphilic block copolymers. These copolymers self-assemble into micelles in aqueous solution, encapsulating the drug within the hydrophobic core. In the acidic environment of a tumor, the hydrazone linker is cleaved, triggering the release of the drug.
Targeted Drug Delivery via Click Chemistry
The norbornene group is an excellent dienophile for iEDDA reactions with tetrazine-modified targeting ligands, such as antibodies or peptides. This allows for a two-step targeting strategy. First, the tetrazine-modified targeting ligand is administered and allowed to accumulate at the target site. Subsequently, the norbornene-functionalized drug delivery system is administered, which then "clicks" to the targeting ligand at the disease site, enhancing local drug concentration and minimizing off-target effects.
Hydrogel-Based Drug Depots
Norbornene-functionalized polymers, such as multi-arm PEG-norbornene, can be crosslinked with thiol-containing molecules to form hydrogels. These hydrogels can encapsulate therapeutic molecules and act as localized drug depots for sustained release. The degradation of the hydrogel and the subsequent drug release can be controlled by incorporating hydrolytically or enzymatically cleavable linkers.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing norbornene-based drug delivery systems.
| Drug Delivery System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| PEG-PPC-PEG Nanoparticles | Doxorubicin | Not Reported | Up to 88.8 | ~100-200 | |
| Thz/PPM | Thioridazine | 15.5 | Not Reported | ~100 | |
| Short-chain surfactant NLCs | Aprepitant | 6.9 | 85 | < 200 | |
| Long-chain surfactant NLCs | Aprepitant | 6.7 | 84 | < 200 |
Table 1: Drug Loading and Physicochemical Properties of Nanoparticle Systems.
| Drug Delivery System | Condition | Cumulative Release (%) | Time (h) | Reference |
| COPY-DOX Micelles | pH 5.5-6.0 | Significantly Accelerated | Not Specified | |
| COPY-DOX Micelles | pH 7.4 | Slower Release | Not Specified | |
| CS/CBP-co-PAA Hydrogels | pH 7.4 | > 70 (approx.) | 24 | |
| CS/CBP-co-PAA Hydrogels | pH 1.2 | < 30 (approx.) | 24 | |
| Thz/PPM | pH 5.5 | ~80 | 48 | |
| Thz/PPM | pH 7.4 | ~20 | 48 |
Table 2: In Vitro Drug Release from Norbornene-Based Systems.
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the development and evaluation of this compound ester-based drug delivery systems.
Protocol 1: Conjugation of this compound Ester to an Amine-Containing Drug
This protocol describes the general procedure for conjugating this compound ester to a drug molecule containing a primary or secondary amine.
Materials:
-
Amine-containing drug
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Glen Gel-Pak™)
Procedure:
-
Dissolve the amine-containing drug in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve a 5-10 fold molar excess of this compound ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound ester solution to the drug solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the norbornene-drug conjugate by size-exclusion chromatography to remove unreacted this compound ester and byproducts.
-
Characterize the conjugate using techniques such as NMR, mass spectrometry, and HPLC to confirm successful conjugation and purity.
Protocol 2: Formulation of Norbornene-Functionalized Nanoparticles via Self-Assembly
This protocol outlines the preparation of nanoparticles from amphiphilic block copolymers synthesized using norbornene-functionalized monomers.
Materials:
-
Norbornene-drug conjugate (from Protocol 1)
-
Norbornene-PEG monomer
-
Ring-Opening Metathesis Polymerization (ROMP) catalyst (e.g., Grubbs' catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
In an inert atmosphere (e.g., glovebox), dissolve the norbornene-drug conjugate and norbornene-PEG monomer in the anhydrous solvent. The molar ratio of the two monomers will determine the properties of the resulting block copolymer.
-
Add the ROMP catalyst to initiate polymerization. The reaction progress can be monitored by techniques like GPC to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, quench the reaction by adding an appropriate agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and collect the solid polymer.
-
Dissolve the purified amphiphilic block copolymer in a water-miscible organic solvent (e.g., THF or DMSO).
-
Add this solution dropwise to a vigorously stirring aqueous solution. This will induce the self-assembly of the polymer into nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent.
-
Characterize the nanoparticles for size, polydispersity, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency
This protocol details the determination of drug loading content (DLC) and encapsulation efficiency (EE) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Drug-loaded nanoparticle suspension (from Protocol 2)
-
Organic solvent to dissolve the nanoparticles and release the drug (e.g., DMSO, DMF)
-
HPLC system with a suitable column and detector for the drug of interest
-
Standard solutions of the drug for calibration curve
Procedure:
-
Prepare a standard curve: Prepare a series of standard solutions of the free drug of known concentrations and analyze them by HPLC to generate a standard curve of peak area versus concentration.
-
Determine the total amount of drug: Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of nanoparticles and drug. Dissolve a known weight of the lyophilized powder in an organic solvent to disrupt the nanoparticles and release the encapsulated drug. Analyze this solution by HPLC to determine the total amount of drug.
-
Determine the amount of free drug: Centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles. Analyze the supernatant by HPLC to quantify the amount of unencapsulated (free) drug.
-
Calculate DLC and EE:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to perform an in vitro drug release study, for example, from pH-sensitive nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release media: Buffers at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane or centrifugal filter units
-
Incubator shaker
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium (e.g., pH 7.4 buffer) in a container.
-
Place the container in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug.
-
Repeat the experiment using a different release medium (e.g., pH 5.5 buffer) to assess stimuli-responsiveness.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot it against the drug concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with Norbornene-NHS for Advanced Drug Delivery and Bioimaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems and advanced bioimaging agents. The introduction of specific reactive groups onto the nanoparticle surface allows for the covalent attachment of targeting ligands, therapeutic payloads, and imaging probes. Norbornene-NHS ester is a valuable reagent for this purpose, as it enables the facile introduction of a norbornene moiety onto amine-functionalized nanoparticles. This norbornene group serves as a "click" chemistry handle for highly efficient and bioorthogonal ligation with tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful conjugation strategy allows for the modular construction of multifunctional nanoparticles for a wide range of biomedical applications.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles with this compound, their subsequent characterization, and their application in targeted cell labeling and influencing cellular signaling pathways.
Key Applications
-
Targeted Drug Delivery: Norbornene-functionalized nanoparticles can be conjugated with tetrazine-modified targeting ligands (e.g., antibodies, peptides, small molecules) to achieve selective delivery of therapeutic agents to diseased cells, such as cancer cells overexpressing specific receptors like EGFR.[1][2] This targeted approach can enhance therapeutic efficacy while minimizing off-target toxicity.
-
Pretargeted Bioimaging: In a pretargeting strategy, the norbornene-modified nanoparticles are first administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is administered, which rapidly "clicks" to the nanoparticles, enabling highly specific and sensitive imaging of the target tissue.
-
In Situ Drug Activation: The bioorthogonal nature of the norbornene-tetrazine ligation allows for the activation of a therapeutic agent at the target site. For example, a nanoparticle carrying a caged, inactive drug can be functionalized with norbornene. A tetrazine-linked activating molecule can then be administered to specifically release the active drug at the nanoparticle's location.
-
Modulation of Cellular Signaling Pathways: By delivering specific inhibitors or activators of signaling pathways, such as the MAPK or PI3K/AKT pathways, this compound functionalized nanoparticles can be used to study and therapeutically intervene in cellular processes implicated in diseases like cancer.[3][4][5]
Quantitative Data Summary
The efficiency of surface modification and subsequent bioorthogonal conjugation can be quantified to ensure reproducibility and optimize nanoparticle performance. The following table summarizes key quantitative parameters for this compound modified nanoparticles.
| Parameter | Method | Typical Values | Reference |
| Norbornene Groups per Nanoparticle | Quantitative NMR (qNMR) or fluorescence-based assay with a tetrazine-fluorophore | 100 - 5000 | |
| Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering (DLS) | 50 - 200 nm (will vary based on core nanoparticle size and surface coating) | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 (indicating a monodisperse population) | |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV (for negatively charged nanoparticles after modification) | |
| Conjugation Efficiency of Tetrazine-Molecule | UV-Vis or Fluorescence Spectroscopy | > 90% |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups (e.g., amine-silica or PEI-coated iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (e.g., 10 mg/mL in a suitable buffer)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge capable of pelleting the nanoparticles
-
Rotator or orbital shaker
Procedure:
-
Prepare Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups should be optimized, but a 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation or shaking.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for an additional 15 minutes.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size and density.
-
Carefully remove and discard the supernatant.
-
Resuspend the nanoparticle pellet in the washing buffer (PBS).
-
Repeat the centrifugation and washing steps three times to ensure the complete removal of unreacted reagents.
-
-
Final Resuspension: After the final wash, resuspend the norbornene-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS with 0.05% sodium azide) at 4°C.
Protocol 2: Characterization of Norbornene-Functionalized Nanoparticles
2.1 Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of the norbornene group on the nanoparticle surface.
-
Procedure:
-
Lyophilize a small aliquot of the purified norbornene-functionalized nanoparticles and the unmodified amine-functionalized nanoparticles (as a control).
-
Acquire FTIR spectra of both samples.
-
Expected Result: The spectrum of the modified nanoparticles should show characteristic peaks for the norbornene group, such as the C=C stretch around 1640 cm⁻¹.
-
2.2 Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles before and after modification.
-
Procedure:
-
Dilute the nanoparticle suspensions (unmodified and modified) to an appropriate concentration in a suitable buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.
-
Expected Result: A slight increase in the hydrodynamic diameter is expected after surface modification. The zeta potential may become more negative due to the introduction of the norbornene-ester group and subsequent hydrolysis of any remaining NHS esters.
-
2.3 Quantification of Surface Norbornene Groups (Fluorescence-based Assay):
-
Objective: To determine the number of accessible norbornene groups on the nanoparticle surface.
-
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a tetrazine-fluorophore conjugate in the reaction buffer. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to generate a standard curve.
-
Reaction with Nanoparticles: React a known concentration of the norbornene-functionalized nanoparticles with an excess of the tetrazine-fluorophore conjugate for 1 hour at room temperature.
-
Purification: Purify the nanoparticles from the unreacted tetrazine-fluorophore using centrifugation and washing steps as described in Protocol 1.
-
Fluorescence Measurement: Resuspend the purified, fluorescently labeled nanoparticles in a known volume of buffer and measure the fluorescence intensity.
-
Quantification: Use the standard curve to determine the concentration of the fluorophore, and from this, calculate the number of norbornene groups per nanoparticle.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted delivery to inhibit the MAPK signaling pathway.
References
- 1. Nanomedicines functionalized with anti-EGFR ligands for active targeting in cancer therapy: Biological strategy, design and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Nanocarrier-Based Drug Delivery for Melanoma Therapeutics [mdpi.com]
Fluorescent Labeling of Peptides with Norbornene-NHS: A Detailed Guide for Bioorthogonal Applications
Introduction
The precise and efficient fluorescent labeling of peptides is a cornerstone of modern biological research and drug development. This application note details a robust, two-step strategy for the site-specific fluorescent labeling of peptides utilizing a Norbornene-NHS ester followed by a bioorthogonal reaction with a tetrazine-conjugated fluorescent dye. This method offers exceptional specificity, rapid reaction kinetics, and the ability to label peptides under physiological conditions, making it an invaluable tool for researchers and scientists.
The core of this technique lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction between a norbornene-modified peptide and a tetrazine-functionalized fluorophore. The initial step involves the covalent attachment of a norbornene moiety to a primary amine on the peptide, typically the N-terminus or the side chain of a lysine residue, using an N-hydroxysuccinimide (NHS) ester. This "pre-functionalized" peptide can then be selectively and rapidly labeled with a fluorescent probe in a secondary reaction that is bioorthogonal, meaning it does not interfere with native biological processes. This two-step approach provides flexibility in the choice of fluorophore and allows for the precise installation of the label.
Applications for peptides labeled via this method are vast and include, but are not limited to, in vitro and in vivo imaging, receptor-ligand interaction studies, and tracking the cellular fate of peptide-based therapeutics. This document provides detailed protocols, quantitative data for reaction optimization, and examples of its application in studying cellular signaling pathways.
Principle of the Method
The fluorescent labeling of peptides with this compound and a tetrazine-dye is a two-step process:
-
Peptide Modification with this compound Ester: The peptide of interest is first reacted with a this compound ester. The NHS ester selectively reacts with primary amines on the peptide (e.g., the α-amine at the N-terminus or the ε-amine of a lysine residue) to form a stable amide bond. This reaction introduces the norbornene group, a strained alkene, onto the peptide.
-
Bioorthogonal Labeling with Tetrazine-Dye: The norbornene-modified peptide is then reacted with a fluorescent dye that has been conjugated to a tetrazine molecule. The tetrazine (diene) and norbornene (dienophile) undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click" reaction forms a stable covalent bond, attaching the fluorescent dye to the peptide. A significant advantage of this reaction is its fluorogenic nature in some cases, where the fluorescence of the dye is quenched by the tetrazine and is "turned on" upon reaction with the norbornene, leading to a high signal-to-noise ratio.
Quantitative Data for Reaction Components
The efficiency and kinetics of the labeling process are critical for successful experiments. The following tables provide a summary of key quantitative data for the components involved in this labeling strategy.
| Parameter | This compound Ester | Tetrazine-Dye | Reference |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | 1,2,4,5-tetrazine | |
| Target Functional Group | Primary amines (-NH2) | Norbornene | |
| Bond Formed | Amide | Dihydropyridazine |
Table 1: General Properties of the Reactive Moieties
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Norbornene + 3-(p-benzylamino)-1,2,4,5-tetrazine (BAT) | 2 M⁻¹s⁻¹ | 20 °C | [1] |
| Norbornene + dipyridyltetrazine | 1.3 ± 0.02 M⁻¹s⁻¹ | Aqueous solution |
Table 2: Kinetics of the Norbornene-Tetrazine Cycloaddition
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) post-reaction | Reference |
| TAMRA-Tetrazine | ~545 | ~575 | High (Specific value varies) | |
| Oregon-Green-Tetrazine | ~496 | ~524 | Up to 0.9 (Fluorogenic) | [2] |
| Tetramethylrhodamine-Tetrazine | ~550 | ~575 | Up to 0.76 (Fluorogenic) | [2] |
| BODIPY-Tetrazine | ~500 | ~510 | Up to 0.83 (Fluorogenic) | [2] |
Table 3: Spectroscopic Properties of Common Tetrazine-Dyes
Experimental Protocols
Protocol 1: Modification of Peptides with this compound Ester
This protocol describes the modification of a peptide containing a primary amine with a this compound ester.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine)
-
This compound ester (e.g., 5-Norbornene-2-carboxylic acid NHS ester)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M sodium bicarbonate buffer, pH 8.3
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
This compound Ester Solution Preparation: Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction: Add a 5- to 10-fold molar excess of the this compound ester stock solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the norbornene-modified peptide from excess reagent and byproducts using RP-HPLC with a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the successful modification and determine the purity of the product by mass spectrometry and HPLC analysis. The mass of the modified peptide should increase by the mass of the norbornene moiety minus the mass of water.
-
Storage: Lyophilize the purified norbornene-peptide and store at -20°C or -80°C.
Protocol 2: Fluorescent Labeling of Norbornene-Modified Peptides with a Tetrazine-Dye
This protocol describes the bioorthogonal labeling of the norbornene-modified peptide with a tetrazine-conjugated fluorescent dye.
Materials:
-
Purified norbornene-modified peptide
-
Tetrazine-conjugated fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or RP-HPLC system
-
Fluorometer
Procedure:
-
Reagent Preparation: Dissolve the norbornene-modified peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL. Dissolve the tetrazine-dye in DMSO or an appropriate aqueous buffer to a stock concentration of 1-10 mM.
-
Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-dye stock solution to the norbornene-peptide solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine or by LC-MS.
-
Purification: Remove the excess tetrazine-dye by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS. Alternatively, RP-HPLC can be used for purification.
-
Quantification: Determine the concentration of the fluorescently labeled peptide by measuring the absorbance of the fluorophore at its maximum absorption wavelength and using the Beer-Lambert law (A = εcl).
-
Storage: Store the fluorescently labeled peptide at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Application Examples
Studying the MAPK Signaling Pathway
Fluorescently labeled peptides can be used as probes to study the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. For instance, a peptide substrate of a specific MAPK (e.g., ERK, JNK, or p38) can be synthesized and labeled with a norbornene-tetrazine dye pair.
Experimental Workflow:
-
Synthesize a peptide containing a consensus phosphorylation sequence for the target MAPK and a lysine residue for labeling.
-
Label the peptide with this compound and a tetrazine-fluorophore as described in Protocols 1 and 2.
-
Introduce the fluorescent peptide probe into live cells via microinjection or by using cell-penetrating peptide sequences.
-
Stimulate the cells with a known activator of the MAPK pathway (e.g., growth factors or stress stimuli).
-
Monitor the localization and fluorescence intensity of the peptide probe using fluorescence microscopy. Phosphorylation of the peptide by the activated MAPK can lead to changes in its cellular localization or interaction with other proteins, which can be visualized.
GPCR Internalization Assay
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Ligand-induced internalization is a key mechanism for regulating GPCR signaling. Fluorescently labeled peptide ligands are powerful tools to study this process.
Experimental Workflow:
-
Synthesize a peptide ligand for a specific GPCR of interest.
-
Label the peptide ligand with a norbornene-tetrazine dye pair.
-
Incubate cells expressing the target GPCR with the fluorescently labeled peptide ligand.
-
Monitor the internalization of the receptor-ligand complex over time using live-cell imaging or flow cytometry. The fluorescence signal will initially be localized to the cell membrane and will then appear in intracellular vesicles (endosomes) as internalization proceeds.
-
Quantify the rate and extent of internalization to screen for compounds that modulate GPCR activity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of norbornene-modified peptide | Incomplete reaction with this compound ester. | - Ensure the pH of the reaction buffer is between 8.0 and 9.0. - Use fresh, anhydrous DMF or DMSO to dissolve the NHS ester. - Increase the molar excess of the this compound ester. - Increase the reaction time. |
| Hydrolysis of the NHS ester. | - Prepare the NHS ester solution immediately before use. - Avoid aqueous buffers with primary amines (e.g., Tris). | |
| Peptide aggregation. | - Perform the reaction at a lower peptide concentration. - Add organic co-solvents (e.g., acetonitrile) if the peptide is hydrophobic. | |
| Low yield of fluorescently labeled peptide | Incomplete norbornene-tetrazine reaction. | - Confirm the successful modification of the peptide with norbornene by mass spectrometry. - Increase the concentration of the tetrazine-dye. - Ensure the tetrazine-dye is not degraded (some are light and air sensitive). |
| Purification issues. | - Use a gel filtration column with an appropriate size exclusion limit. - Optimize the RP-HPLC gradient for better separation of the labeled peptide from the free dye. | |
| High background fluorescence in imaging | Excess, unreacted tetrazine-dye. | - Ensure thorough purification of the labeled peptide after the reaction. - If using a fluorogenic dye, ensure the reaction has gone to completion. |
| Non-specific binding of the labeled peptide. | - Include blocking agents (e.g., BSA) in your imaging buffer. - Reduce the concentration of the labeled peptide used for staining. |
Visualizations
Caption: Workflow for two-step fluorescent labeling of peptides.
Caption: MAPK signaling pathway with a fluorescent peptide probe.
Conclusion
The fluorescent labeling of peptides using this compound esters in combination with tetrazine-dyes provides a powerful and versatile platform for a wide range of biological applications. The bioorthogonal nature of the iEDDA reaction ensures high specificity, while its rapid kinetics allow for efficient labeling under mild, physiological conditions. This two-step approach offers flexibility in fluorophore selection and enables the site-specific labeling of peptides for advanced studies in cell biology, drug discovery, and diagnostics. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers looking to implement this advanced labeling strategy in their work.
References
Site-Specific Protein Labeling with Norbornene-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a critical tool in basic research and drug development, enabling the precise attachment of probes for imaging, tracking, and functional studies. This document provides detailed application notes and protocols for the use of Norbornene-NHS (N-hydroxysuccinimide) esters in a two-step protein labeling strategy. This method combines the well-established chemistry of NHS esters for targeting primary amines (e.g., lysine residues) with the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a norbornene moiety and a tetrazine-functionalized probe.[1][2] This "click chemistry" approach offers rapid, specific, and high-yield conjugation under mild, biocompatible conditions, making it ideal for a wide range of applications.[1][2][3]
The labeling process involves two key stages:
-
Protein Modification: The protein of interest is first reacted with a this compound ester. The NHS ester forms a stable amide bond with primary amines on the protein surface, such as the ε-amino group of lysine residues or the N-terminal α-amino group. This step introduces the norbornene functional group onto the protein.
-
Bioorthogonal Ligation: The norbornene-modified protein is then reacted with a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent). The iEDDA reaction between the norbornene and tetrazine is extremely fast and proceeds selectively without interfering with biological functionalities.
Applications
The versatility of the this compound ester labeling strategy lends itself to a multitude of applications in research and drug development:
-
Fluorescent Imaging: Covalent attachment of fluorescent dyes to antibodies, growth factors, or other proteins for cellular imaging, flow cytometry, and super-resolution microscopy.
-
Protein-Protein Interaction Studies: Labeling proteins with probes to study their localization, trafficking, and interactions within living cells.
-
Drug Delivery and Development: Conjugating drugs or targeting moieties to antibodies or other protein-based therapeutics.
-
Immunoassays: Preparation of labeled antibodies and antigens for use in ELISA, Western blotting, and other immunodetection methods.
-
Biophysical Studies: Site-specific introduction of probes for FRET (Förster Resonance Energy Transfer) or other spectroscopic analyses of protein structure and function.
Key Advantages
-
High Specificity and Bioorthogonality: The norbornene-tetrazine reaction is highly selective and does not cross-react with other functional groups present in biological systems.
-
Rapid Kinetics: The iEDDA cycloaddition is one of the fastest bioorthogonal reactions, enabling rapid labeling even at low concentrations.
-
Mild Reaction Conditions: The labeling reactions can be performed under physiological conditions (neutral pH, aqueous buffers), preserving the structure and function of the protein.
-
Versatility: A wide variety of tetrazine-functionalized probes are commercially available or can be synthesized, allowing for the attachment of diverse functionalities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the norbornene-tetrazine ligation chemistry, providing a basis for experimental design.
Table 1: Reaction Kinetics of Tetrazine-Norbornene Cycloaddition
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Tetrazine & Norbornene | ~1 - 10 | Methanol | |
| Tetrazine & Norbornene | 0.04 | DMSO | |
| 3,6-di-(2-pyridyl)-s-tetrazine & Norbornene | 1.0 | Methanol | |
| 3-(p-benzylamino)-1,2,4,5-tetrazine & Norbornene | 2.0 | Not specified |
Note: Reaction rates can be tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine can increase the reaction rate.
Table 2: Comparison of Bioorthogonal Reaction Rates
| Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Tetrazine-Norbornene Ligation | ~1 - 10 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻¹ - 10⁻³ |
| Staudinger Ligation | ~10⁻² - 10⁻³ |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10² - 10³ (requires cytotoxic copper catalyst) |
This table provides a general comparison; specific rates can vary depending on the exact reactants and conditions.
Experimental Protocols
Protocol 1: Modification of Proteins with this compound Ester
This protocol describes the general procedure for labeling a protein with 5-Norbornene-2-acetic acid succinimidyl ester. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest (e.g., antibody, growth factor) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
5-Norbornene-2-acetic acid succinimidyl ester (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, glycine), as these will compete with the NHS ester reaction. If necessary, exchange the buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Ester Solution Preparation:
-
Shortly before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or a 10 mM solution).
-
-
Labeling Reaction:
-
Calculate the required amount of this compound ester. A molar excess of 8-20 fold of the NHS ester to the protein is a good starting point for optimization. The optimal ratio will depend on the number of accessible lysines and the desired degree of labeling.
-
Add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound ester and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
The purified norbornene-modified protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Probe
This protocol describes the reaction of the norbornene-modified protein with a tetrazine-conjugated molecule.
Materials:
-
Norbornene-modified protein (from Protocol 1)
-
Tetrazine-functionalized probe (e.g., tetrazine-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-functionalized probe in an appropriate solvent (e.g., DMSO, water) to prepare a stock solution.
-
In a reaction tube, combine the norbornene-modified protein with the tetrazine-functionalized probe. A 5-10 fold molar excess of the tetrazine probe over the protein is recommended to ensure complete labeling.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is often complete within minutes.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, remove the excess unreacted tetrazine probe using size-exclusion chromatography or dialysis. For many applications, especially those involving "turn-on" fluorescent probes, purification may not be required.
-
-
Analysis and Storage:
-
The final labeled protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Store the labeled protein under appropriate conditions, typically at 4°C or frozen at -80°C, protected from light.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for site-specific protein labeling.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. Labeled antibodies targeting EGFR are valuable tools for studying this pathway.
Caption: Simplified EGFR signaling pathway.
Important Considerations
-
Purity of Reagents: Use high-quality, anhydrous solvents (DMSO, DMF) for preparing the this compound ester stock solution to prevent hydrolysis.
-
Optimization of Labeling Ratio: The optimal molar ratio of this compound ester to protein should be determined empirically to achieve the desired degree of labeling without compromising protein function.
-
Potential for 1:2 Stoichiometry: It has been reported that under certain conditions, the reaction between norbornene and tetrazine can result in a 1:2 adduct (one norbornene to two tetrazines). This is due to a second cycloaddition occurring on an olefinic intermediate. While for many applications this may not be a concern, it is a factor to be aware of, especially when precise stoichiometry is critical. Using a strained alkyne like bicyclononyne (BCN) instead of norbornene can avoid this issue.
-
Characterization of Labeled Protein: It is essential to characterize the final conjugate to determine the degree of labeling (DOL) and to confirm that the biological activity of the protein is retained. Techniques such as UV-Vis spectroscopy, mass spectrometry, and functional assays can be employed.
Conclusion
Site-specific protein labeling using this compound esters provides a powerful and versatile platform for a wide range of biological and biomedical applications. The combination of robust NHS ester chemistry with the rapid and bioorthogonal norbornene-tetrazine ligation allows for the efficient and precise conjugation of various probes to proteins of interest. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully implement this technology to advance their scientific investigations.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Norbornene-NHS Ester Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Norbornene-N-hydroxysuccinimide (NHS) ester reactions. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation efficiency is a frequent challenge in Norbornene-NHS ester reactions. This guide will help you identify and resolve the potential causes.
Question 1: I am observing very low or no yield of my desired norbornene-conjugated product. What are the most common causes?
Low yield in this compound ester conjugations can often be attributed to several key factors, primarily related to the stability and reactivity of the NHS ester. The most common culprits include:
-
Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction to the desired amine conjugation.[1][2][3][4][5] Once hydrolyzed, the NHS ester can no longer react with the primary amine on your target molecule, leading to a significant reduction in yield. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5. At a pH below 7.2, the target primary amines are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, rapidly inactivating the reagent.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with your target molecule for reaction with the this compound ester, significantly reducing the conjugation efficiency.
-
Poor Solubility of Reagents: this compound esters can be hydrophobic. If the reagent is not fully dissolved in the reaction mixture, its availability to react with the target molecule is limited, leading to low yields.
-
Steric Hindrance: The bulky nature of the norbornene group or the structure of the target molecule around the primary amine can impede the reaction, slowing down the rate of conjugation and allowing more time for the competing hydrolysis of the NHS ester to occur.
-
Inactive NHS Ester: Improper storage or handling of the this compound ester can lead to its degradation. These reagents are moisture-sensitive and should be stored in a desiccated environment at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound ester reactions?
The optimal pH range for conjugating NHS esters to primary amines is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between ensuring the primary amines are deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the NHS ester.
Q2: Which buffers are recommended for this reaction, and which should I avoid?
-
Recommended Buffers: Amine-free buffers are essential for successful conjugation. Suitable options include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule for the NHS ester. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q3: How should I prepare and handle my this compound ester?
This compound esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For water-insoluble this compound esters, dissolve them in an anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding to the aqueous reaction mixture.
Q4: Can this compound esters react with other functional groups besides primary amines?
Yes, while NHS esters are most reactive towards primary amines, side reactions with other nucleophilic groups can occur, although generally at a lower rate. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity. To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5.
Q5: My protein precipitates during or after the conjugation reaction. What could be the cause?
Protein precipitation can occur for several reasons:
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High Degree of Labeling: Excessive modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and reduce its solubility. To mitigate this, reduce the molar excess of the this compound ester.
-
Hydrophobicity of the Norbornene Moiety: The addition of the hydrophobic norbornene group can decrease the overall solubility of the protein conjugate. Using a PEGylated version of the this compound ester can help increase the hydrophilicity of the final product.
-
High Concentration of Organic Solvent: If the this compound ester is first dissolved in an organic solvent like DMSO or DMF, the final concentration of this solvent in the reaction mixture should ideally be kept below 10%.
Data Presentation: NHS Ester Stability
The stability of the NHS ester is critical for a successful conjugation reaction. The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp. | ~1 hour | |
| 8.5 | Room Temp. | ~30 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | ~10 minutes |
Note: These are general estimates, and the exact half-life can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for this compound Ester Conjugation to a Protein
This protocol provides a general guideline. Optimization of the molar excess of the this compound ester and reaction time may be necessary for your specific application.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures can help minimize hydrolysis.
-
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove excess, unreacted this compound ester and byproducts by using a desalting column or through dialysis.
Visualizations
References
Technical Support Center: Norbornene-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of Norbornene-NHS esters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester and what is its primary application?
This compound ester is a bifunctional chemical reagent used in bioconjugation and click chemistry. It contains a norbornene group, which is a reactive dienophile for copper-free click reactions with tetrazines, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. This dual functionality allows for the precise labeling and conjugation of biomolecules.
Q2: What is hydrolysis in the context of this compound ester and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group reacts with water, leading to the cleavage of the ester bond. This reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, releasing N-hydroxysuccinimide (NHS) as a byproduct. This process is a significant issue as it directly competes with the desired conjugation reaction with the amine-containing molecule, resulting in lower yields of the desired conjugate and complicating purification processes.[1]
Q3: What are the key factors that influence the rate of this compound ester hydrolysis?
The rate of hydrolysis is primarily influenced by the following factors:
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pH: The rate of hydrolysis significantly increases with a rise in pH. While a slightly alkaline pH (7.2-8.5) is necessary for the efficient reaction with primary amines, higher pH values dramatically accelerate the competing hydrolysis reaction.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
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Time: The longer the this compound ester is exposed to an aqueous environment, the greater the extent of hydrolysis.
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Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Q4: How should I store this compound ester to minimize hydrolysis?
To ensure the stability and reactivity of this compound ester, it is crucial to store it under the following conditions:
-
Temperature: Store the solid reagent at -20°C.
-
Moisture: Keep the reagent in a tightly sealed container with a desiccant to protect it from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
In-Solution: If you need to prepare a stock solution, use an anhydrous (dry) and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stock solutions in anhydrous solvents are more stable than aqueous solutions and should be stored at -20°C or -80°C. Use freshly prepared aqueous solutions of the ester immediately.
Troubleshooting Guides
Problem: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound ester | - Ensure proper storage of the solid reagent (desiccated at -20°C). - Prepare stock solutions in anhydrous, amine-free DMSO or DMF immediately before use. - Minimize the time the ester is in an aqueous solution before adding it to the amine-containing molecule. - Work at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to slow down hydrolysis, but be aware that the conjugation reaction will also be slower. |
| Suboptimal pH of the reaction buffer | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. - Use a calibrated pH meter. - Consider that the addition of the NHS ester or other components might slightly alter the pH. |
| Presence of competing nucleophiles | - Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). - If your protein or molecule of interest is in a buffer containing primary amines, perform a buffer exchange into a suitable buffer like PBS, HEPES, or bicarbonate buffer before the reaction. |
| Low concentration of reactants | - Increase the concentration of the amine-containing molecule to favor the conjugation reaction over hydrolysis. - Use a higher molar excess of the this compound ester, but be mindful that this may increase the need for more stringent purification. |
Problem: Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent reagent quality | - Purchase high-purity this compound ester from a reputable supplier. - Aliquot the solid reagent upon receipt to avoid repeated freeze-thaw cycles and exposure to moisture. |
| Variations in experimental conditions | - Standardize all experimental parameters, including reaction time, temperature, pH, and buffer composition. - Ensure accurate and consistent measurement of all reagents. |
| Degradation of stock solutions | - Prepare fresh stock solutions of the this compound ester for each experiment. - If storing stock solutions in anhydrous solvent, ensure the solvent is of high quality and truly anhydrous. |
Data Presentation
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 4 | ~1-2 hours |
| 8.6 | 4 | ~10 minutes |
| 7.5 | 25 | ~2-3 hours |
| 8.5 | 25 | ~30 minutes |
Note: This data is for general NHS esters and should be considered as a guideline for this compound esters.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound Ester
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Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) and adjust the pH to 7.5-8.0.
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Protein Preparation: If necessary, perform a buffer exchange to transfer your protein into the reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
This compound Ester Stock Solution Preparation: Immediately before use, dissolve the this compound ester in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.
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Purification: Remove the unreacted this compound ester, the NHS byproduct, and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.
-
Prepare a solution of the this compound ester in the aqueous buffer of interest.
-
Immediately measure the absorbance at 260 nm at time zero.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
Periodically measure the absorbance at 260 nm over time.
-
The increase in absorbance is proportional to the amount of hydrolyzed NHS ester.
Mandatory Visualization
References
Technical Support Center: Optimizing Norbornene-NHS Antibody Labeling
Welcome to the technical support center for Norbornene-NHS antibody labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your conjugation experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound ester labeling reactions?
A1: The recommended buffer is a non-amine-containing buffer with a pH between 7.2 and 8.5.[1][2][3] A commonly used and effective buffer is 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[4][5] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the antibody's primary amines for reaction with the NHS ester, significantly reducing labeling efficiency. If your antibody is in a buffer containing primary amines, a buffer exchange step using methods like dialysis or spin filtration is necessary before starting the conjugation.
Q2: What is the recommended concentration for my antibody during the labeling reaction?
A2: For optimal labeling efficiency, the recommended final antibody concentration is between 1-10 mg/mL. Higher antibody concentrations, typically around 2-10 mg/mL, generally lead to greater labeling efficiency. Concentrations below 2 mg/mL can significantly decrease the reaction's efficiency. If your antibody solution is too dilute, consider concentrating it before labeling.
Q3: What molar ratio of this compound ester to antibody should I use?
A3: The ideal molar ratio of this compound ester to antibody can vary depending on the specific antibody and the desired degree of labeling (DOL). A common starting point is a 5 to 20-fold molar excess of the NHS ester. For many IgG antibodies, a 10:1 to 15:1 molar ratio is a good starting point for optimization. It is often recommended to perform pilot experiments with a few different ratios to determine the optimal condition for your specific antibody and application.
Q4: How should I prepare and handle the this compound ester?
A4: this compound esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the NHS ester. For water-insoluble NHS esters, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment as NHS esters are not stable in solution for long periods.
Q5: What is the competing hydrolysis reaction and how can I minimize it?
A5: Hydrolysis is a competing reaction where the NHS ester reacts with water, forming an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), which reduces the amount of reagent available to label the antibody. The rate of hydrolysis increases significantly with pH. For example, the half-life of an NHS ester is 4-5 hours at pH 7.0, but it decreases to just 10 minutes at pH 8.6 (at 4°C). To minimize hydrolysis, perform the reaction within the optimal pH range of 7.2-8.5 and use freshly prepared NHS ester solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound antibody labeling experiments.
Issue 1: Low Labeling Efficiency or No Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure you are using an amine-free buffer (e.g., PBS, bicarbonate, or borate) at the optimal pH of 7.2-8.5. Buffers containing Tris or glycine will quench the reaction. Perform buffer exchange if necessary. |
| Hydrolyzed this compound Ester | The NHS ester is highly sensitive to moisture. Always allow the reagent vial to reach room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before each use. |
| Low Antibody Concentration | The antibody concentration should ideally be between 1-10 mg/mL. Low concentrations reduce labeling efficiency. Concentrate your antibody if it is too dilute. |
| Impure Antibody | The presence of stabilizing proteins like bovine serum albumin (BSA) or other amine-containing impurities will compete with the antibody for labeling. Ensure your antibody purity is >95%. |
| Suboptimal Molar Ratio | The molar excess of the this compound ester may be too low. Try increasing the molar ratio of the NHS ester to the antibody. It is advisable to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimum. |
Issue 2: Antibody Precipitation or Aggregation After Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-labeling of the Antibody | A high degree of labeling can increase the hydrophobicity of the antibody, leading to aggregation and precipitation. Reduce the molar ratio of the this compound ester in the labeling reaction. |
| High Concentration of Organic Solvent | If using a water-insoluble this compound ester, the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically under 10%). |
| Inappropriate Buffer Conditions | Extreme pH or high salt concentrations can contribute to protein instability. Ensure your buffer conditions are appropriate for your specific antibody. |
Issue 3: High Background or Non-Specific Binding in Downstream Applications
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess Unreacted this compound | It is crucial to remove all unreacted this compound ester after the labeling reaction. Use size-exclusion chromatography, dialysis, or spin columns for efficient purification. |
| Over-labeled Antibody Conjugates | Over-labeling can lead to non-specific binding due to increased hydrophobicity or altered protein conformation. Reduce the molar excess of the NHS ester during the labeling reaction. |
| Inadequate Blocking in Immunoassays | If observing high background in applications like ELISA or Western blotting, ensure that blocking steps are optimized. Test different blocking agents and incubation times. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Antibody Concentration | 1 - 10 mg/mL (Preferred: 2-10 mg/mL) | |
| Molar Ratio (this compound:Antibody) | 5:1 to 20:1 (Starting Point: 10:1 - 15:1) | |
| Reaction Buffer pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | |
| Incubation Time | 30 - 60 minutes at room temperature | |
| NHS Ester Half-life at 4°C | pH 7.0: 4-5 hourspH 8.6: 10 minutes |
Experimental Protocols
Protocol 1: General this compound Antibody Labeling
This protocol provides a general procedure for labeling an IgG antibody with a this compound ester.
Materials:
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Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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This compound ester
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Anhydrous DMSO or DMF
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Purification column (e.g., Zeba™ Spin Desalting Column)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing amines, perform a buffer exchange into the reaction buffer.
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This compound Ester Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
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Labeling Reaction: Add the calculated volume of the this compound ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 10:1). Mix gently by pipetting.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
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Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
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Purification: Remove the unreacted this compound ester and byproducts by passing the reaction mixture through a desalting spin column according to the manufacturer's instructions.
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Characterization: Determine the degree of labeling (DOL) and protein concentration of the purified conjugate using UV-Vis spectrophotometry.
Visualizations
Caption: A generalized workflow for this compound antibody labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
Technical Support Center: Norbornene-NHS Labeling
Welcome to the technical support center for Norbornene-NHS ester reactions. This guide provides answers to frequently asked questions and troubleshooting advice to help you successfully remove excess this compound ester from your reaction mixture, ensuring high-purity labeled products for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound ester after a labeling reaction?
Excess this compound ester is a small molecule that can interfere with subsequent experimental steps. If not removed, it can react with other primary amine-containing molecules in your downstream assays, leading to non-specific signals, inaccurate quantification, and potential artifacts. The unreacted norbornene moiety can also participate in unintended side-reactions, for example, in bioorthogonal chemistry applications.
Q2: What are the most common strategies for removing unreacted this compound ester?
The primary strategies for removing excess this compound ester leverage the significant size difference between the small molecule reagent and the typically larger, labeled macromolecule (e.g., a protein). The most common methods include:
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Size Exclusion Chromatography (SEC) / Gel Filtration: A rapid method that separates molecules based on size.
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Dialysis: A classic method for removing small molecules from macromolecular samples through a semi-permeable membrane.
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Chemical Quenching followed by Purification: Involves deactivating the reactive NHS ester and then removing the byproducts.
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Affinity Purification: Suitable for tagged proteins (e.g., His-tagged), allowing for the specific capture of the labeled protein while washing away excess reagents.
Q3: How do I choose the best removal strategy for my experiment?
The choice of method depends on several factors:
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The nature of your labeled molecule: For proteins and other macromolecules, size-based methods like SEC and dialysis are very effective.
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The required purity: For applications requiring very high purity, a combination of methods (e.g., quenching followed by SEC) might be necessary.
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Sample volume and concentration: SEC is well-suited for smaller sample volumes, while dialysis can handle larger volumes.
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Available equipment: Your choice will be guided by the availability of a chromatography system, dialysis cassettes, or affinity resins.
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Time constraints: SEC is generally faster than dialysis.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
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Possible Cause: Hydrolysis of the this compound ester before it can react with your molecule. NHS esters are moisture-sensitive.
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Possible Cause: Presence of primary amine-containing buffers (e.g., Tris, glycine) in your reaction.
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Solution: Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate at a pH of 7.2-8.5 for the labeling reaction.[2]
-
-
Possible Cause: Insufficient molar excess of the this compound ester.
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Solution: Empirically optimize the molar ratio of this compound ester to your target molecule. A 5- to 20-fold molar excess is a common starting point.
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Issue 2: Protein Precipitation After Labeling
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Possible Cause: Over-labeling of the protein. The addition of too many hydrophobic norbornene groups can alter the protein's net charge and pI, leading to a decrease in solubility.[1]
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Solution: Reduce the molar excess of the this compound ester in the labeling reaction. Also, consider shortening the reaction time or performing the reaction at a lower temperature (e.g., 4°C).
-
-
Possible Cause: The this compound ester itself is not very soluble in your aqueous reaction buffer.
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Solution: Ensure that the final concentration of the organic solvent (used to dissolve the this compound ester) in the reaction mixture is kept low (typically <10%) to maintain protein stability.
-
Issue 3: Incomplete Removal of Excess this compound
-
Possible Cause (SEC): Incorrect resin choice.
-
Solution: Use a gel filtration resin with a molecular weight cutoff (MWCO) that is appropriate for separating your labeled macromolecule from the small this compound ester (MW < 300 Da). For most proteins, a resin like G-25 (for molecules >5 kDa) is suitable.[3]
-
-
Possible Cause (Dialysis): Incorrect membrane MWCO or insufficient dialysis time/buffer volume.
-
Solution: Use a dialysis membrane with an MWCO that is significantly smaller than your labeled molecule but large enough to allow the free this compound to pass through (e.g., 2K to 10K MWCO for most proteins). Perform multiple buffer changes with a large volume of dialysis buffer (at least 100 times the sample volume) to ensure a sufficient concentration gradient for diffusion. Stirring the dialysis buffer can also improve efficiency.
-
Quantitative Data Summary
The efficiency of removing excess this compound is often linked to the hydrolysis of the NHS ester, which is a competing reaction during labeling and can be used to quench the reaction.
| Parameter | pH 7.0 (0°C) | pH 8.6 (4°C) | Reference(s) |
| NHS Ester Half-life | 4-5 hours | 10 minutes |
This table highlights the increased rate of hydrolysis of the NHS ester at a more alkaline pH, a key principle behind chemical quenching.
Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (SEC)
This method is ideal for rapid buffer exchange and removal of small molecules from proteins.
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Equilibrate the Column: Equilibrate a desalting column (e.g., a pre-packed G-25 column) with at least 5 column volumes of your desired storage buffer.
-
Load the Sample: Apply your reaction mixture to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically around 10-15% of the column bed volume).
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Elute: Begin elution with the storage buffer.
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Collect Fractions: Your labeled protein will elute first in the void volume, while the smaller this compound ester and its byproducts will be retained by the resin and elute later. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool and Concentrate: Pool the protein-containing fractions. If necessary, concentrate the sample using a centrifugal filter device.
Protocol 2: Removal by Dialysis
This method is suitable for larger sample volumes and is very gentle on the sample.
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Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and pre-treat according to the manufacturer's instructions to remove preservatives. Pre-assembled dialysis cassettes can be used directly after a brief rinse.
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Load the Sample: Load your reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential sample dilution.
-
Perform Dialysis: Place the sealed dialysis device in a beaker containing a large volume of the desired buffer (at least 200-500 times the sample volume). Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For maximum removal efficiency, perform at least two buffer changes. A common schedule is 4 hours, followed by a buffer change and dialysis overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Protocol 3: Chemical Quenching
This protocol deactivates the reactive NHS ester before purification.
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Add Quenching Agent: After the labeling reaction is complete, add a quenching buffer containing a primary amine. A final concentration of 50-100 mM Tris or glycine is commonly used.
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Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
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Purify: The quenched this compound and the quenching agent must now be removed from your labeled protein. Proceed with either Protocol 1 (SEC) or Protocol 2 (Dialysis) .
Visual Workflows
Caption: Overview of purification workflows after a this compound labeling reaction.
References
Technical Support Center: Norbornene-NHS Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during Norbornene-NHS bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of a this compound ester in bioconjugation?
A1: The primary reaction involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines (-NH₂) on a biomolecule, such as the N-terminus of a protein or the ε-amino group of lysine residues. This reaction, known as aminolysis, forms a stable amide bond, covalently linking the norbornene moiety to the biomolecule.[1][2] The norbornene group is then available for subsequent bioorthogonal reactions, most commonly with a tetrazine derivative in an inverse electron demand Diels-Alder cycloaddition.[3][4][5]
Q2: What is the most common side reaction in this compound bioconjugation, and what factors influence it?
A2: The most significant side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, forming an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This competing reaction reduces the efficiency of the desired bioconjugation. The rate of hydrolysis is highly dependent on:
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pH: The rate of hydrolysis increases significantly with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
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Buffer Composition: The presence of nucleophiles other than the intended primary amine can lead to side reactions.
Q3: Can this compound esters react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups found on amino acid side chains, although generally to a lesser extent. These include:
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Hydroxyl groups: Serine, threonine, and tyrosine residues possess hydroxyl groups that can be acylated by NHS esters. However, the resulting ester linkage is less stable than an amide bond and can be prone to hydrolysis.
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Sulfhydryl groups: The thiol group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester. Thioesters are also less stable than amide bonds.
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity towards NHS esters.
Q4: Does the stereochemistry (endo/exo) of the norbornene moiety affect the bioconjugation reaction?
A4: Yes, the stereochemistry of the substituent on the norbornene ring can influence reactivity. Generally, the exo isomer is more reactive in many reactions involving the norbornene framework because it is less sterically hindered than the endo isomer. For the NHS ester reaction, while the reactivity is primarily dictated by the NHS ester itself, the accessibility of the norbornene moiety for subsequent reactions can be affected by its stereochemistry.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound ester | - Prepare fresh stock solutions of the this compound ester in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. - Minimize the time the NHS ester is in an aqueous buffer before the addition of the protein. - Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to slow down hydrolysis, although this may require a longer reaction time. |
| Suboptimal reaction pH | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will significantly accelerate hydrolysis. |
| Presence of competing primary amines in the buffer | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column before the reaction. |
| Inaccessible primary amines on the target protein | - The primary amines on the protein may be sterically hindered. Consider using a this compound ester with a longer spacer arm to improve accessibility. - If the native protein structure is not essential for the downstream application, partial denaturation could expose more reactive sites. |
| Insufficient molar excess of this compound ester | - Increase the molar excess of the this compound ester relative to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. |
Problem 2: High Background or Non-Specific Binding in Downstream Applications
| Possible Cause | Recommended Solution |
| Excess unreacted this compound ester | - After the conjugation reaction, quench any unreacted NHS ester by adding a small molecule primary amine like Tris or glycine to a final concentration of 20-50 mM. |
| Presence of hydrolyzed, non-reactive norbornene species | - Thoroughly purify the norbornene-labeled protein from excess reagents and byproducts using size-exclusion chromatography (desalting column) or dialysis. |
| Non-specific binding of the conjugate | - If the norbornene-containing molecule is hydrophobic, it may lead to non-specific binding. Consider using a PEGylated this compound ester to increase the hydrophilicity of the conjugate. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (General Data)
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize hydrolysis and are gentler on sensitive proteins, but may require longer reaction times. |
| Molar Excess of this compound Ester | 10 - 20 fold (over protein) | A starting point for optimization to achieve the desired degree of labeling. |
| Reaction Time | 30 minutes - 4 hours | Dependent on pH, temperature, and molar excess. Should be optimized for each specific system. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the bimolecular reaction with the amine over the unimolecular hydrolysis. |
Experimental Protocols
General Protocol for Protein Labeling with this compound Ester
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Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable amine-free buffer.
-
-
This compound Ester Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Mix gently and incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if the norbornene reagent is conjugated to a fluorophore.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to react with any unreacted this compound ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound ester, hydrolyzed byproducts, and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. The DOL is the average number of norbornene molecules conjugated per protein molecule.
-
Visualizations
Caption: Reaction pathway for this compound bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norbornene-NHS Stability in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Norbornene-NHS esters in their experiments. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions regarding the stability of these reagents in aqueous solutions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound esters.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound ester: The ester has degraded due to improper storage or handling, or prolonged exposure to aqueous buffer. | - Verify Reagent Activity: Test the activity of your this compound ester. A common method involves measuring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a base. An active reagent will show a significant increase in absorbance after base treatment.[1][2] - Use Fresh Reagent: If the reagent is old or has been opened multiple times, consider using a fresh vial.[3] - Optimize Reaction Time: Minimize the time the this compound ester is in an aqueous solution before adding it to your amine-containing molecule.[4] |
| Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[5] | - Use Amine-Free Buffers: Switch to a non-amine containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. | |
| Suboptimal pH: The pH of the reaction buffer is too low (protonating the amine) or too high (accelerating hydrolysis). | - Adjust pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. For many proteins, a pH of 8.3-8.5 is recommended. | |
| Inconsistent Results Between Experiments | Variable Reagent Quality: The this compound ester has partially hydrolyzed between uses. | - Proper Storage is Crucial: Store this compound ester desiccated at -20°C or -80°C. - Aliquot the Reagent: To avoid repeated freeze-thaw cycles and moisture introduction, consider aliquoting the reagent upon receipt. - Warm to Room Temperature Before Opening: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. |
| Inconsistent Buffer Preparation: Minor variations in buffer pH can significantly impact the reaction. | - Freshly Prepare Buffers: Use freshly prepared buffers for each experiment and verify the pH immediately before use. | |
| Precipitation of Protein During Labeling | High Degree of Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation. | - Optimize Molar Excess: Reduce the molar excess of the this compound ester in the reaction. The optimal ratio needs to be determined empirically for each protein. - Lower Protein Concentration: While higher concentrations are generally better for labeling, reducing the protein concentration might help prevent aggregation. |
| Solvent Shock: Adding a large volume of organic solvent (used to dissolve the this compound ester) to the aqueous protein solution. | - Minimize Organic Solvent: Dissolve the this compound ester in the smallest practical volume of a high-quality, anhydrous organic solvent like DMSO or DMF. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound ester in aqueous solutions?
A1: Like other NHS esters, this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. At a neutral pH (7.0), the half-life can be several hours, but as the pH increases, the half-life decreases dramatically to minutes at pH 9.
Q2: What is the optimal pH for conducting reactions with this compound ester?
A2: The optimal pH is a compromise between maximizing the reactivity of the primary amine on your target molecule and minimizing the hydrolysis of the this compound ester. Generally, a pH range of 7.2 to 8.5 is recommended. For labeling proteins, a pH of 8.3 to 8.5 is often ideal.
Q3: Which buffers should I use for my this compound ester reaction?
A3: It is critical to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Avoid buffers such as Tris (Tris-HCl) and glycine, as they will compete with your target molecule for the NHS ester.
Q4: How should I store my this compound ester?
A4: this compound ester should be stored in a desiccated environment at -20°C or -80°C to prevent hydrolysis from atmospheric moisture. Before use, it is essential to allow the container to warm to room temperature before opening to prevent condensation.
Q5: Can I prepare a stock solution of this compound ester in water?
A5: No, you should not prepare stock solutions of this compound ester in aqueous buffers due to its rapid hydrolysis. Stock solutions should be prepared immediately before use in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Even in these solvents, it is best to prepare fresh solutions for each experiment.
Data Presentation
The stability of NHS esters is highly pH-dependent. The following table summarizes the half-life of NHS esters in aqueous solutions at different pH values. While this data is for general NHS esters, the principles are directly applicable to this compound esters.
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | Room Temp | ~7 hours | |
| 8.0 | Room Temp | 1 hour | |
| 8.5 | Room Temp | 180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | ~125 minutes |
Experimental Protocols
Protocol: Assessing the Stability of this compound Ester via UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of this compound ester by monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at approximately 260 nm.
Materials:
-
This compound ester
-
Anhydrous DMSO or DMF
-
Amine-free buffers of varying pH (e.g., 0.1 M phosphate buffer at pH 7.0, 0.1 M sodium bicarbonate buffer at pH 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Immediately before the experiment, dissolve a known quantity of this compound ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Reaction Solutions: For each pH condition to be tested, prepare a reaction solution by diluting the this compound stock solution into the desired aqueous buffer to a final concentration of approximately 0.1-0.5 mM. Ensure the final concentration of DMSO is low (e.g., <5%) to minimize its effect on the reaction.
-
Monitor Hydrolysis:
-
Immediately after adding the this compound ester to the aqueous buffer, start taking absorbance readings at 260 nm at regular time intervals (e.g., every 5-10 minutes).
-
Continue monitoring until the absorbance reaches a plateau, indicating that the hydrolysis is complete.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time for each pH condition.
-
The time at which the absorbance reaches half of its maximum value corresponds to the half-life (t½) of the this compound ester under those conditions.
-
Visualizations
Caption: Hydrolysis of this compound ester in the presence of water.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Navigating Norbornene-NHS Ester Reactions: A Technical Support Guide on the Critical Role of pH
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides in-depth guidance on the impact of pH on the kinetics of Norbornene-N-hydroxysuccinimide (NHS) ester reactions. Successfully conjugating a norbornene moiety to a primary amine-containing molecule via an NHS ester is critically dependent on maintaining the optimal pH to balance amine reactivity and NHS ester stability. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting a Norbornene-NHS ester with a primary amine?
The optimal pH for reacting NHS esters with primary amines, such as the lysine residues on a protein, is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester to form a stable amide bond.[2]
Q2: What happens if the pH is too low or too high?
-
Low pH (below 7.0): Primary amines will be predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the desired reaction with the this compound ester.[2][3]
-
High pH (above 8.5): The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction with water will consume the this compound ester, reducing the overall yield of your desired conjugate.
Q3: Which buffers are compatible with this compound ester reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate buffers are all suitable choices for this reaction. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is often recommended.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture as they will quench the reaction. If your sample is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.
Q4: How should I store and handle my this compound ester?
This compound esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening. It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 for optimal results. |
| Hydrolyzed this compound Ester: The reagent was exposed to moisture during storage or handling. | Ensure proper storage of the this compound ester in a desiccator at -20°C. Always allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of Primary Amines in Buffer: Use of an incompatible buffer like Tris or glycine. | Perform a buffer exchange into a compatible buffer such as PBS, borate, or carbonate buffer before adding the this compound ester. | |
| Precipitation of the Conjugate | Hydrophobicity: The norbornene moiety can increase the hydrophobicity of the resulting conjugate, leading to insolubility. | Consider using a PEGylated version of the this compound ester to enhance the hydrophilicity and solubility of the final product. |
Quantitative Data: pH-Dependent Stability of NHS Esters
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The rate of hydrolysis, the primary competing reaction, is highly dependent on the pH of the aqueous solution.
| pH | Half-life of NHS Ester | Temperature |
| 7.0 | 4-5 hours | 0°C |
| 8.0 | 1 hour | Room Temperature |
| 8.5 | ~30 minutes | Room Temperature |
| 8.6 | 10 minutes | 4°C |
| 9.0 | 10 minutes | Room Temperature |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for Protein Labeling with this compound Ester
This protocol provides a general guideline for the conjugation of a this compound ester to a primary amine-containing protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound ester
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution while gently vortexing. The optimal molar excess should be determined empirically for your specific protein and application.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The ideal incubation time will depend on the stability of your protein and the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted this compound ester is hydrolyzed.
-
Purification: Remove excess, unreacted this compound ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Visualizing the Process
Caption: Experimental workflow for this compound ester conjugation.
Caption: Competing reaction pathways for this compound esters.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
Characterizing Norbornene-NHS Conjugates: A Comparative Guide to Mass Spectrometry and its Alternatives
The precise characterization of bioconjugates is critical for the development of novel therapeutics and diagnostics, ensuring their safety, efficacy, and batch-to-batch consistency. Norbornene-NHS (N-hydroxysuccinimide) esters are valuable reagents used in bioconjugation. The NHS ester moiety readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds[1][2][3][4]. The norbornene group then serves as a reactive handle for subsequent bioorthogonal "click chemistry" reactions, often with tetrazine partners[5].
This guide provides an in-depth comparison of mass spectrometry (MS) with other common analytical techniques for the characterization of this compound conjugates. It is intended for researchers, scientists, and drug development professionals who require robust methods to verify and quantify these conjugation events.
The Power of Mass Spectrometry in Conjugate Analysis
Mass spectrometry has become an indispensable tool for the detailed characterization of bioconjugates like antibody-drug conjugates (ADCs). Its strength lies in its ability to provide precise mass measurements, which can confirm covalent bond formation, determine the ratio of conjugated molecules, and even identify the specific sites of modification.
Liquid chromatography-mass spectrometry (LC-MS) is a key technology in this field, offering comprehensive analysis at multiple levels:
-
Intact Mass Analysis (Top-Down): This approach measures the mass of the entire conjugate. It is used to confirm the success of the conjugation and to determine the distribution of species with different numbers of attached molecules, often referred to as the drug-to-antibody ratio (DAR) for ADCs.
-
Subunit Analysis (Middle-Down): The conjugate is partially digested or chemically reduced to produce large fragments (e.g., the light and heavy chains of an antibody). Analyzing these subunits provides more granular information about the distribution of the modification across different parts of the protein.
-
Peptide Mapping (Bottom-Up): The conjugate is fully digested into smaller peptides. This technique is the gold standard for identifying the exact amino acid residues that have been modified (i.e., the conjugation sites).
Below is a diagram illustrating a typical workflow for the generation and mass spectrometric characterization of a this compound protein conjugate.
Performance Comparison: Mass Spectrometry vs. Alternatives
While powerful, MS is not the only method for characterizing bioconjugates. Other techniques provide valuable, often complementary, information. The choice of technique depends on the specific information required.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Primary Information | Precise mass, DAR, conjugation sites, sequence verification | DAR, drug load distribution, heterogeneity assessment | Aggregation, fragmentation, purity assessment | Purity, apparent molecular weight changes |
| Resolution | Very High (can resolve single conjugations) | High (can resolve species with different DARs) | Low to Medium (separates by size) | Low |
| Sensitivity | High | Medium | Medium | Low |
| Quantitative Accuracy | High | High (for relative quantitation of DAR) | High (for aggregation/fragment quantitation) | Semi-quantitative |
| Throughput | Medium to High | High | High | High |
| Instrumentation Cost | High | Medium | Medium | Low |
| Sample Requirement | Low | Low to Medium | Low to Medium | Low |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol provides a general guideline for labeling a protein with a this compound ester.
Materials:
-
Protein (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
This compound ester dissolved in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Quenching buffer: 1 M Tris or Glycine, pH 7.5.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the desired reaction and must be avoided.
-
Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal ratio may require optimization. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted this compound and the quenching reagent by SEC or dialysis to obtain the purified Norbornene-protein conjugate.
Protocol 2: LC-MS Characterization of Norbornene-Protein Conjugate
This protocol outlines a general approach for analyzing the conjugate using LC-MS. Specific parameters will vary based on the analyte and instrumentation.
A. Intact Mass Analysis using SEC-MS:
-
Chromatography: Use a size-exclusion column with a mobile phase compatible with native mass spectrometry, such as 50 mM ammonium acetate. This helps maintain the protein's folded state.
-
Flow Rate: Isocratic flow at 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Mode: ESI-MS in positive ion mode.
-
Analysis: Acquire spectra across a high m/z range (e.g., 1000-5000 m/z) suitable for large, folded proteins which carry fewer charges.
-
Data Processing: Deconvolute the resulting charge state distribution to obtain the zero-charge mass spectrum. This will show peaks corresponding to the unconjugated protein and the protein with one, two, three, or more norbornene molecules attached. The average DAR can be calculated from the relative abundance of these species.
-
B. Peptide Mapping Analysis using RP-LC-MS/MS:
-
Sample Preparation:
-
Denature, reduce, and alkylate the purified conjugate.
-
Digest the protein into peptides using an enzyme like trypsin.
-
-
Chromatography: Use a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry:
-
Mode: ESI-MS/MS in positive ion mode.
-
Analysis: Operate in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS scan to detect peptide masses, followed by MS/MS fragmentation of the most abundant ions.
-
Data Processing: Use specialized software to search the MS/MS data against the protein's sequence. Peptides modified with norbornene will have a specific mass shift. The fragmentation pattern in the MS/MS spectrum will confirm the identity of the peptide and pinpoint the modified lysine residue.
-
Alternative Characterization Methods
Hydrophobic Interaction Chromatography (HIC) is a powerful alternative for determining the distribution of conjugated species. Each conjugated norbornene molecule adds hydrophobicity to the protein, allowing species with different DARs to be separated chromatographically.
Protocol 3: HIC Analysis for DAR Determination
Materials:
-
HPLC system with a UV detector.
-
HIC column suitable for proteins.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Procedure:
-
Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Injection: Inject the Norbornene-protein conjugate sample. The protein will bind to the column.
-
Elution: Apply a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with more norbornene molecules are more hydrophobic and will elute later (at lower salt concentrations).
-
Detection: Monitor the column eluate by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species. The average DAR can be calculated using the formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of norbornene molecules conjugated.
Conclusion
Mass spectrometry, particularly LC-MS, offers unparalleled detail for the characterization of this compound conjugates. It is the only technique that can provide precise mass confirmation, accurate DAR determination, and definitive identification of conjugation sites from a single set of experiments. While techniques like HIC and SEC are valuable for routine, higher-throughput assessments of conjugate distribution and purity, they lack the molecular-level resolution of MS. For comprehensive and robust characterization essential for research and regulatory submissions, a strategy that leverages the strengths of both mass spectrometry and complementary chromatographic techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-ノルボルネン-2-酢酸サクシニミジルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | CAS#:1888335-48-5 | Chemsrc [chemsrc.com]
Confirming Norbornene-NHS Conjugation: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug development, the precise and efficient coupling of molecules is paramount. The reaction between a norbornene-functionalized molecule and an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond is a widely utilized strategy. Verifying the successful conjugation is a critical step in ensuring the desired product has been obtained. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming Norbornene-NHS conjugation, supported by experimental data and detailed protocols.
The Gold Standard: Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique that provides detailed structural information about molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are invaluable for confirming the formation of the amide bond in a this compound conjugation reaction.
Key Indicators of Successful Conjugation in NMR Spectra:
-
¹H NMR: The most definitive evidence of successful conjugation is the disappearance of the characteristic signals from the NHS ester protons and the appearance of a new amide proton (N-H) signal.
-
¹³C NMR: The formation of the amide bond is confirmed by a characteristic shift in the carbonyl carbon signal.
Table 1: Expected ¹H NMR Chemical Shift Changes
| Functional Group | Starting Material (this compound Ester) | Conjugated Product (Norbornene-Amide) | Change upon Conjugation |
| Norbornene Olefinic Protons | ~ 6.0 - 6.3 ppm | ~ 6.0 - 6.3 ppm | Minimal change |
| NHS Ester Protons | ~ 2.8 ppm (singlet, 4H) | Absent | Disappearance of the signal |
| Amide Proton (-NH-) | Absent | ~ 7.5 - 8.5 ppm (broad singlet) | Appearance of a new signal |
Table 2: Expected ¹³C NMR Chemical Shift Changes
| Carbon Atom | Starting Material (this compound Ester) | Conjugated Product (Norbornene-Amide) | Change upon Conjugation |
| Norbornene Olefinic Carbons | ~ 135 - 138 ppm | ~ 135 - 138 ppm | Minimal change |
| NHS Ester Carbonyl Carbon | ~ 169 ppm | Absent | Disappearance of the signal |
| NHS Ester Ring Carbons | ~ 25.6 ppm | Absent | Disappearance of the signals |
| Amide Carbonyl Carbon | Absent | ~ 170 - 175 ppm | Appearance of a new signal |
Experimental Protocol: NMR Analysis of this compound Conjugation
This protocol outlines the steps for monitoring the reaction between a this compound ester and a primary amine-containing molecule using ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound ester
-
Amine-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, chosen based on the solubility of reactants and product)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation for Reactants:
-
Accurately weigh 5-10 mg of the this compound ester and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra of the starting material. This will serve as a reference.
-
Repeat this step for the amine-containing molecule.
-
-
Conjugation Reaction:
-
In a separate reaction vessel, dissolve the this compound ester and a stoichiometric equivalent of the amine-containing molecule in a suitable solvent. The reaction is typically carried out at room temperature. The optimal pH for the reaction is between 7 and 9.[1]
-
Allow the reaction to proceed for a designated time (e.g., 2-4 hours).
-
-
Sample Preparation for the Conjugated Product:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable deuterated solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the filtrate to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra of the reaction product.
-
Typical parameters for ¹H NMR on a 400 MHz spectrometer: 16 scans, relaxation delay of 1s.
-
Typical parameters for ¹³C NMR on a 400 MHz spectrometer: 1024 scans, relaxation delay of 2s.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the spectra of the starting materials with the spectrum of the product.
-
Look for the key changes outlined in Tables 1 and 2 to confirm the formation of the norbornene-amide conjugate.
-
Visualizing the Workflow
Caption: Workflow for NMR Confirmation.
Alternative Confirmation Techniques: A Comparative Overview
While NMR provides the most detailed structural confirmation, other techniques can offer complementary information or may be more suitable depending on the specific experimental constraints.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, non-destructive, allows for quantification. | Lower sensitivity compared to mass spectrometry, requires higher sample concentrations, can be time-consuming.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | High sensitivity, requires very small sample amounts, can be coupled with liquid chromatography (LC-MS) for complex mixtures. | Provides limited structural information, can be destructive, may not distinguish between isomers. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by chemical bonds to identify functional groups. | Fast, easy to use, provides information about the presence or absence of specific functional groups (e.g., amide bond formation).[3][4] | Provides limited structural information, can be difficult to interpret complex spectra, less sensitive than MS. |
Conclusion
For unambiguous confirmation of this compound conjugation, NMR spectroscopy is the gold standard , providing detailed structural evidence of amide bond formation. The disappearance of NHS ester signals and the appearance of a new amide proton signal in ¹H NMR, coupled with the characteristic shift of the carbonyl carbon in ¹³C NMR, offer definitive proof of successful conjugation. While Mass Spectrometry and FTIR spectroscopy are valuable complementary techniques, particularly for assessing molecular weight and the presence of functional groups, they do not provide the same level of structural detail as NMR. The choice of analytical method will ultimately depend on the specific requirements of the research, but for a thorough and reliable confirmation of your this compound conjugate, NMR is the recommended primary technique.
References
A Head-to-Head Battle for Bioconjugation: Norbornene-NHS vs. Maleimide Chemistry
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. This guide provides an objective comparison of two prominent bioconjugation strategies: the classic maleimide-based thiol chemistry and the increasingly popular norbornene-tetrazine "click" chemistry, often initiated by functionalizing a molecule with a Norbornene-NHS ester. We will delve into the reaction mechanisms, kinetics, stability, and experimental workflows of each, supported by quantitative data and detailed protocols to inform your selection of the optimal chemistry for your specific application.
At a Glance: Key Performance Metrics
The choice between maleimide and norbornene-tetrazine chemistry often hinges on the desired balance between reaction speed, conjugate stability, and the complexity of the experimental setup. While maleimide chemistry offers a straightforward one-step reaction with thiols, it is plagued by concerns about the stability of the resulting bond. In contrast, the norbornene-tetrazine ligation, a type of "click" chemistry, provides exceptionally fast kinetics and a highly stable conjugate, though it typically involves a two-step workflow.
| Feature | Maleimide Chemistry | Norbornene-Tetrazine Chemistry | Reference |
| Reaction Type | Michael Addition | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | [1][2] |
| Target Functional Group | Thiols (e.g., Cysteine) | Norbornene and Tetrazine | [1][2] |
| Reaction pH | 6.5 - 7.5 | Typically 4 - 9 | [1] |
| **Reaction Speed (k₂) ** | ~10² - 10³ M⁻¹s⁻¹ | Up to 10⁶ M⁻¹s⁻¹ | |
| Conjugate Stability | Reversible (susceptible to retro-Michael reaction and thiol exchange) | Highly Stable and Irreversible | |
| Bioorthogonality | Good, but potential for reaction with abundant biological thiols like glutathione | Excellent, no known competing reactions in biological systems | |
| Workflow | Typically a one-step reaction | Typically a two-step process: 1) Functionalization with norbornene (e.g., via NHS ester) 2) Ligation with tetrazine |
Delving into the Chemistry: Mechanisms and Stability
Understanding the underlying chemical principles of each method is crucial for troubleshooting experiments and predicting the behavior of the resulting bioconjugates.
Maleimide Chemistry: The Thiol-Michael Addition
Maleimides react with thiol groups, predominantly found on cysteine residues in proteins, via a Michael addition reaction. This reaction is highly efficient and proceeds under mild, near-neutral pH conditions, forming a covalent thioether bond.
A significant drawback of this chemistry is the reversibility of the formed thiosuccinimide linkage. The conjugate is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the exchange of the payload to other molecules, causing off-target effects and reduced efficacy of the intended conjugate.
To counteract this instability, strategies such as inducing the hydrolysis of the succinimide ring to a more stable succinamic acid thioether have been developed.
Norbornene-Tetrazine Chemistry: The IEDDA Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a norbornene and a tetrazine is a cornerstone of bioorthogonal "click" chemistry. This reaction is characterized by its exceptionally fast reaction rates, often orders of magnitude faster than maleimide-thiol reactions, and its high specificity. The resulting dihydropyridazine linkage is highly stable and for all practical purposes, irreversible.
This chemistry typically involves a two-step process. First, one of the biomolecules is functionalized with a norbornene moiety, often using a this compound ester to react with primary amines (e.g., lysine residues). The second biomolecule is functionalized with a tetrazine. The two modified biomolecules are then simply mixed to initiate the rapid and specific ligation reaction.
Experimental Workflows: A Step-by-Step Comparison
The practical implementation of these two chemistries differs significantly. Below is a generalized comparison of the experimental workflows.
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purification: Remove unreacted maleimide and other small molecules by size-exclusion chromatography, dialysis, or other suitable purification methods.
Protocol 2: Norbornene-Tetrazine Ligation
This protocol outlines the two-step process of first functionalizing a protein with norbornene groups via an NHS ester and then ligating it to a tetrazine-labeled molecule.
Part A: Functionalization of Protein with this compound Ester
Materials:
-
Protein with primary amines (e.g., lysine residues) (1-10 mg/mL)
-
This compound ester
-
Amine-free Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer.
-
This compound Ester Preparation: Dissolve the this compound ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound ester solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the norbornene-functionalized protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
Part B: Ligation of Norbornene-Protein with Tetrazine-Molecule
Materials:
-
Purified norbornene-functionalized protein
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the norbornene-protein and the tetrazine-molecule in the reaction buffer.
-
Ligation Reaction: Mix the two solutions, typically at a 1:1 to 1.5:1 molar ratio of tetrazine to norbornene. The reaction is usually very fast and can be complete within minutes at room temperature.
-
Purification: If necessary, purify the final conjugate to remove any excess unreacted tetrazine-molecule using an appropriate purification method.
Conclusion: Making the Right Choice
The decision between this compound and maleimide chemistry is application-dependent.
-
Maleimide chemistry is a well-established and straightforward method for targeting thiols. It is a good choice when absolute conjugate stability is not critical or when a one-step reaction is highly desirable. However, researchers must be aware of the potential for deconjugation via the retro-Michael reaction, especially for in vivo applications.
-
Norbornene-tetrazine chemistry offers unparalleled reaction speed and exceptional conjugate stability, making it the superior choice for applications requiring a robust and permanent linkage. Its bioorthogonality also minimizes the risk of off-target reactions. The main consideration is the multi-step workflow, which may be more time-consuming and require more purification steps.
By carefully considering the factors of stability, reaction kinetics, and experimental workflow, researchers can confidently select the bioconjugation strategy that best suits their scientific goals.
References
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Crosslinkers: Norbornene-NHS vs. SMCC
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, diagnostics, and therapeutic development. This guide provides an objective comparison of two amine-reactive crosslinkers: the well-established Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the emerging 5-Norbornene-2-acetic acid succinimidyl ester (Norbornene-NHS).
This comparison focuses on their chemical properties, reaction mechanisms, and performance characteristics, supported by available data and detailed experimental protocols. While SMCC is a widely used heterobifunctional crosslinker in the development of antibody-drug conjugates (ADCs), this compound offers a unique norbornene moiety that opens the door to bioorthogonal "click" chemistry applications.[1][2]
Executive Summary
SMCC is a heterobifunctional crosslinker that reacts with primary amines (via its N-hydroxysuccinimide or NHS ester) and sulfhydryl groups (via its maleimide group).[3][4] This dual reactivity makes it a workhorse for creating stable protein-protein or protein-drug conjugates.[5] this compound, on the other hand, is primarily an amine-reactive crosslinker that introduces a norbornene group. This norbornene can then be used for subsequent, highly specific and efficient bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines or the thiol-ene reaction.
The choice between these two crosslinkers depends on the desired conjugation strategy. For straightforward amine-to-sulfhydryl conjugation with a proven track record in ADC development, SMCC is a reliable choice. For applications requiring a two-step, bioorthogonal ligation strategy with high specificity and efficiency, or where the introduction of a versatile chemical handle for further functionalization is desired, this compound presents a compelling alternative.
Performance Characteristics: A Comparative Analysis
Direct quantitative, side-by-side experimental comparisons of this compound and SMCC for amine reactivity and conjugate stability are limited in publicly available literature. However, a comparative overview can be synthesized based on the known chemistry of NHS esters and the respective reactive partners.
| Feature | This compound | SMCC |
| Primary Target | Primary amines (-NH₂) on lysines and N-terminus | Primary amines (-NH₂) and Sulfhydryls (-SH) |
| Reaction Chemistry | Amine acylation via NHS ester | Amine acylation via NHS ester; Michael addition to sulfhydryls via maleimide |
| Resulting Bond | Stable amide bond | Stable amide bond and thioether bond |
| Bioorthogonal Potential | Yes (Norbornene moiety for iEDDA, thiol-ene) | No |
| Hydrolytic Stability of NHS Ester | Moderate; susceptible to hydrolysis, especially at high pH. | Moderate; susceptible to hydrolysis, especially at high pH. |
| Stability of Maleimide Group | N/A | Relatively stable at neutral pH but can undergo hydrolysis at higher pH and retro-Michael addition. |
| Conjugate Stability | Amide bond is highly stable. Stability of subsequent bioorthogonal linkage is high. | Amide bond is highly stable. Thioether bond from maleimide can be susceptible to exchange reactions in vivo. |
| Common Applications | Introduction of a bioorthogonal handle for "click" chemistry, two-step labeling. | Antibody-drug conjugation, protein-protein crosslinking, hapten-carrier conjugation. |
Reaction Mechanisms and Experimental Workflows
Signaling Pathways and Reaction Schemes
The following diagrams illustrate the fundamental reaction mechanisms of this compound and SMCC.
Typical Experimental Workflow for Antibody-Drug Conjugation
The following diagram outlines a generalized workflow for creating an antibody-drug conjugate (ADC), highlighting the distinct steps for this compound (utilizing a subsequent click reaction) and SMCC.
Experimental Protocols
Protocol for Protein Conjugation using this compound
This protocol is a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
5-Norbornene-2-acetic acid succinimidyl ester (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol for Two-Step Protein Crosslinking using SMCC
This protocol describes the common two-step procedure for crosslinking an amine-containing protein to a sulfhydryl-containing molecule using SMCC.
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reducing agent (e.g., TCEP) if sulfhydryls are not free
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
Procedure: Step 1: Activation of Protein-NH₂ with SMCC
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation to Molecule-SH
-
Prepare Molecule-SH: Ensure the sulfhydryl-containing molecule has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction: Combine the maleimide-activated Protein-NH₂ with the Molecule-SH in a suitable molar ratio.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding an excess of a sulfhydryl-containing compound like cysteine.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules.
Conclusion
Both this compound and SMCC are valuable tools for bioconjugation, each with distinct advantages. SMCC is a well-characterized and widely implemented crosslinker for creating stable conjugates between amines and sulfhydryls, making it a go-to choice for many ADC applications. This compound, while also an effective amine-reactive reagent, offers the added dimension of bioorthogonal chemistry. The introduction of the norbornene handle allows for highly specific and efficient secondary reactions, providing researchers with greater flexibility and control over the construction of complex bioconjugates. The choice between the two will ultimately be guided by the specific requirements of the experimental design, balancing the need for a direct, robust crosslinking method with the potential for advanced, multi-step bioorthogonal strategies.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic norbornene polymer as multiresponsive nanocarrier for site specific cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMCC - Creative Biolabs [creative-biolabs.com]
- 4. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 5. njbio.com [njbio.com]
Performance Comparison of Bioorthogonal Click Chemistry Reactions
A Comparative Guide to Alternative Click Chemistry Reagents for Norbornene-NHS
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of click chemistry reagents is critical for achieving high efficiency, specificity, and biocompatibility. This compound ester is a widely used reagent for introducing a dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. However, a range of alternative reagents offers distinct advantages in terms of reaction kinetics, stability, and ease of use. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols.
The primary alternatives to norbornene for IEDDA reactions are other strained alkenes, most notably trans-cyclooctenes (TCO). Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry, presents a powerful orthogonal strategy using strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).[1][2][3]
The efficacy of a bioorthogonal reaction is primarily determined by its second-order rate constant (k₂), which indicates the reaction speed at given reactant concentrations. Faster kinetics are highly desirable, especially when working with low concentrations of biomolecules in complex biological systems.[2]
| Click Chemistry Reaction | Reagents | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Norbornene + Tetrazine | 0.1 - 10 | Good stability; moderate reaction kinetics.[4] |
| trans-Cyclooctene (TCO) + Tetrazine | 10³ - 10⁶ | Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling. | |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 0.1 - 1 | Good kinetics for a copper-free reaction; widely used for live-cell imaging. |
| Bicyclononyne (BCN) + Azide | 0.01 - 0.1 | Slower than DBCO but still effective for many applications; offers a different reactivity profile. |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of the IEDDA and SPAAC reactions.
References
A Head-to-Head Comparison: Norbornene-NHS Ester vs. Traditional EDC/NHS Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and specificity of the final conjugate. Two prominent methods for modifying biomolecules are the use of Norbornene-NHS esters for bioorthogonal click chemistry and the traditional carbodiimide-based EDC/NHS chemistry for amine-carboxyl coupling. This guide provides an objective, data-driven comparison of these two powerful techniques to inform the selection of the most suitable approach for your research and development needs.
At a Glance: Key Differences
| Feature | This compound Chemistry | EDC/NHS Chemistry |
| Reaction Type | Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA) | Carbodiimide-mediated amide bond formation |
| Specificity | Highly specific to tetrazine partners, bioorthogonal | Reacts with available primary amines, potential for less specific conjugation |
| Reaction Speed | Very rapid, often on the order of minutes to a few hours.[1] | Generally fast, but can be variable depending on conditions.[2] |
| Efficiency & Yield | Typically high to quantitative yields.[3] | Can be efficient, but yields are often variable and sensitive to reaction conditions.[4] |
| Stability of Linkage | Forms a stable dihydropyridazine or pyridazine linkage.[5] | Forms a stable amide bond, though the NHS-ester intermediate is prone to hydrolysis. |
| Side Reactions | Potential for 1:2 stoichiometry (Norbornene:Tetrazine). | Hydrolysis of NHS-ester, N-acylurea formation, anhydride formation. |
| Biocompatibility | Excellent, reaction proceeds under physiological conditions without cytotoxic catalysts. | Generally good, but EDC and byproducts can be undesirable in some cellular applications. |
| Workflow | Two-step process: 1. Labeling with this compound. 2. Click reaction with tetrazine-modified molecule. | Can be a one-pot, two-step reaction (carboxyl activation followed by amine coupling). |
Delving into the Chemistries: Reaction Mechanisms
A fundamental understanding of the underlying chemical pathways is crucial for optimizing bioconjugation strategies and troubleshooting potential issues.
This compound and Tetrazine Ligation: A Bioorthogonal Click Reaction
This compound esters are used to introduce a norbornene moiety onto a biomolecule containing primary amines, such as proteins or antibodies. This norbornene-tagged molecule can then undergo a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" approach is bioorthogonal, meaning it occurs efficiently in complex biological media without interfering with native biochemical processes.
EDC/NHS Chemistry: The Classic Amide Bond Formation
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it to a more stable NHS ester. This amine-reactive ester then efficiently reacts with a primary amine (-NH₂) to form a stable amide bond.
Quantitative Performance Comparison
Table 1: Reaction Kinetics
| Parameter | This compound (with Tetrazine) | EDC/NHS Chemistry |
| Second-Order Rate Constant (k₂) | ~0.04 M⁻¹s⁻¹ to >1 M⁻¹s⁻¹ (highly dependent on tetrazine structure) | Not typically reported in the same manner; reaction completion is often measured in hours. |
| Typical Reaction Time | Minutes to a few hours. | 1 to 4 hours, can be longer. |
| pH Dependence | Relatively pH-insensitive, proceeds well at physiological pH. | Activation step is optimal at pH 4.5-6.0; amidation step is optimal at pH 7.2-8.5. |
Table 2: Conjugation Efficiency and Yield
| Parameter | This compound (with Tetrazine) | EDC/NHS Chemistry |
| Typical Conjugation Yield | High to quantitative (>90%) for the click reaction step. | Variable (30-70%), highly dependent on conditions and substrate. |
| Key Factors Influencing Yield | Stoichiometry of reactants. | pH, buffer composition, concentration of reactants, hydrolysis of intermediates. |
| Side Product Formation | Potential for 1:2 adducts (Norbornene:Tetrazine). | N-acylurea, anhydride formation, hydrolysis of activated carboxyls. |
Table 3: Stability of Resulting Conjugate
| Parameter | Norbornene-Tetrazine Linkage | Amide Bond (from EDC/NHS) |
| Chemical Stability | Generally stable under physiological conditions. | Highly stable under physiological conditions. |
| Hydrolytic Stability | The resulting dihydropyridazine or pyridazine is stable. | The amide bond is very resistant to hydrolysis. |
Experimental Protocols: A Comparative Overview
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for key experiments.
Experimental Workflow Comparison
The following diagram illustrates the key steps in a typical bioconjugation experiment using both chemistries.
Protocol 1: Antibody Labeling with this compound and Tetrazine-Dye
Objective: To conjugate a fluorescent dye to an antibody using this compound and tetrazine click chemistry.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Tetrazine-fluorescent dye
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer such as PBS at a concentration of 2-5 mg/mL.
-
This compound Labeling:
-
Dissolve this compound ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Purification: Remove excess this compound using a desalting column equilibrated with PBS.
-
Tetrazine Ligation:
-
Dissolve the tetrazine-dye in DMSO to a stock concentration of 10 mM.
-
Add a 2-5 fold molar excess of the tetrazine-dye solution to the purified norbornene-labeled antibody.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Purification: Remove excess tetrazine-dye using a desalting column to obtain the final antibody-dye conjugate.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: EDC/NHS-Mediated Antibody-Drug Conjugation
Objective: To conjugate a small molecule drug with a primary amine to an antibody.
Materials:
-
Antibody (e.g., IgG) with accessible carboxyl groups
-
Small molecule drug with a primary amine
-
EDC hydrochloride
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody into Activation Buffer at a concentration of 2-10 mg/mL.
-
Carboxyl Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer.
-
Add a 50-100 fold molar excess of EDC and a 25-50 fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Two-Step Method): Immediately pass the activated antibody through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Amine Coupling:
-
Immediately add the amine-containing drug (typically a 10-20 fold molar excess over the antibody) to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any remaining active esters.
-
Final Purification: Purify the antibody-drug conjugate (ADC) from excess drug and reaction byproducts using a desalting column or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectrophotometry, HIC-HPLC, or mass spectrometry.
Choosing the Right Chemistry for Your Application
Choose this compound Chemistry when:
-
High specificity is paramount: The bioorthogonal nature of the reaction ensures that only the intended molecules are conjugated, which is critical for applications in complex biological environments.
-
Rapid reaction kinetics are required: The fast reaction rates are advantageous for time-sensitive experiments.
-
Mild reaction conditions are essential: The reaction proceeds efficiently at physiological pH and temperature, preserving the structure and function of sensitive biomolecules.
-
A multi-step labeling strategy is feasible: This approach requires the sequential introduction of the norbornene handle followed by the tetrazine ligation.
Choose EDC/NHS Chemistry when:
-
A one-pot reaction is preferred: This method allows for the direct coupling of carboxyl and amine groups in a single reaction mixture.
-
You are conjugating molecules that are not amenable to click chemistry modifications.
-
The potential for some product heterogeneity is acceptable for your application.
-
You have robust purification methods to remove byproducts and unreacted reagents.
Conclusion
Both this compound and EDC/NHS chemistries are powerful tools in the bioconjugation toolbox. This compound, with its bioorthogonal nature, offers exceptional specificity and efficiency for applications demanding precise control. Traditional EDC/NHS chemistry, while potentially less specific and more sensitive to reaction conditions, provides a versatile and widely used method for creating stable amide linkages. By carefully considering the specific requirements of your project, including the nature of your biomolecules, the desired purity of the final conjugate, and the experimental context, you can select the optimal chemistry to advance your research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Labeling with Norbornene-NHS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of the degree of labeling (DoL) is a critical step in the development of protein bioconjugates, ensuring batch-to-batch consistency and optimal performance in downstream applications. Norbornene-NHS ester has emerged as a valuable tool for introducing a bioorthogonal handle onto proteins, enabling subsequent "click" chemistry reactions. This guide provides a comparative overview of the primary methods for quantifying the degree of labeling with this compound, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique for your research needs.
Comparison of Quantification Methods
Two principal methodologies are employed to determine the degree of labeling with this compound: an indirect method involving a subsequent reaction with a tetrazine-functionalized fluorescent dye followed by UV-Vis spectroscopy, and a direct analysis of the mass shift using mass spectrometry. Each approach presents distinct advantages and limitations in terms of sensitivity, accuracy, and accessibility.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Indirect UV-Vis Spectroscopy (via Tetrazine-Fluorophore Reaction) | Two-step process: 1) Labeling with this compound. 2) Reaction of the norbornene-modified protein with a tetrazine-fluorophore, followed by spectrophotometric quantification of the incorporated dye. | - High sensitivity due to fluorescent signal amplification.- Utilizes standard laboratory equipment (spectrophotometer).- Well-established protocols for calculating Degree of Labeling (DoL) of fluorophores. | - Indirect measurement, assuming 100% reaction efficiency between norbornene and tetrazine.- Requires an additional reaction and purification step.- Potential for background fluorescence interference. | Routine quantification of DoL in academic and industrial labs where high-throughput analysis is needed. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Direct measurement of the mass increase of the protein after conjugation with this compound. The number of attached norbornene moieties is calculated from the mass shift. | - Direct and absolute measurement of the DoL.- Provides information on the distribution of labeled species (e.g., mono-, di-, tri-labeled).- High accuracy and specificity. | - Requires access to specialized mass spectrometry instrumentation.- Can be less sensitive for large proteins or heterogeneous samples.- Data analysis can be more complex. | Precise characterization of protein conjugates, verification of labeling specificity, and analysis of complex mixtures. |
Experimental Protocols
This compound Labeling of Proteins
This initial protocol is common to both quantification methods.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided.
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Concentration Determination: Determine the concentration of the purified norbornene-labeled protein using a standard protein assay (e.g., BCA or Bradford).
Figure 1. Workflow for this compound Labeling of Proteins.
Quantification by Indirect UV-Vis Spectroscopy
Materials:
-
Norbornene-labeled protein
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction with Tetrazine-Fluorophore: To the purified norbornene-labeled protein, add a 2-5 fold molar excess of the tetrazine-fluorophore.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is often rapid.[1]
-
Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
-
Calculation of Degree of Labeling (DoL):
-
First, calculate the concentration of the fluorophore using the Beer-Lambert law: Concentration_dye (M) = Amax / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the fluorophore at its Amax.
-
Next, correct the A280 reading for the absorbance of the dye at 280 nm: A_protein = A280 - (Amax * CF) where CF is the correction factor for the dye (A280 of the dye / Amax of the dye).
-
Then, calculate the concentration of the protein: Concentration_protein (M) = A_protein / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Finally, calculate the DoL: DoL = Concentration_dye / Concentration_protein
-
Figure 2. Workflow for Indirect UV-Vis Quantification.
Quantification by Mass Spectrometry (MALDI-TOF)
Materials:
-
Norbornene-labeled protein
-
MALDI-TOF Mass Spectrometer
-
MALDI matrix (e.g., sinapinic acid)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation:
-
Desalt the purified norbornene-labeled protein sample using a C4 ZipTip or similar cleanup method to remove any interfering salts or buffers.
-
Prepare the MALDI matrix solution (e.g., saturated sinapinic acid in 50:50 ACN:0.1% TFA).
-
-
MALDI Plate Spotting:
-
Spot 1 µL of the protein sample onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the sample spot and mix by pipetting up and down.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled control protein and the norbornene-labeled protein.
-
-
Data Analysis and DoL Calculation:
-
Determine the average molecular weight of the main peaks for both the unlabeled and labeled protein.
-
Calculate the mass shift (Δm) by subtracting the mass of the unlabeled protein from the mass of the labeled protein.
-
The degree of labeling is calculated as: DoL = Δm / Mass_of_Norbornene-NHS_moiety (Note: The mass of the NHS group is lost during the reaction with the amine). The mass of the incorporated norbornene moiety should be calculated based on the specific this compound reagent used.
-
Figure 3. Workflow for Mass Spectrometry Quantification.
Conclusion
The choice of method for quantifying the degree of labeling with this compound depends on the specific requirements of the research. For routine and high-throughput applications where high precision is not paramount, the indirect UV-Vis spectroscopy method is often sufficient and more accessible. For applications requiring precise characterization, validation of labeling, and understanding the distribution of labeled species, mass spectrometry is the superior, albeit more resource-intensive, choice. By understanding the principles and protocols of each method, researchers can make an informed decision to ensure the quality and reproducibility of their protein bioconjugation experiments.
References
A Comparative Analysis of Norbornene-NHS and Other Amine-Reactive Linkers for Bioconjugation
In the field of bioconjugation, the choice of a chemical linker is critical to the success of creating stable and functional protein-drug conjugates, antibody-drug conjugates (ADCs), and other labeled biomolecules. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for modifying primary amines, such as those on lysine residues and the N-termini of proteins. This guide provides a comparative overview of the reaction efficiency of Norbornene-NHS esters and other common amine-reactive linkers, including standard NHS esters and dibenzocyclooctyne (DBCO)-NHS esters, which are frequently used in click chemistry.
Overview of Amine-Reactive Linkers
This compound esters are bifunctional linkers that contain an NHS ester for covalent coupling to primary amines and a norbornene group.[1] The norbornene moiety serves as a reactive partner for bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder cycloaddition with tetrazines or photo-induced thiol-ene reactions.[1] This two-step approach allows for the precise and modular attachment of various payloads to a biomolecule.
Standard NHS esters (e.g., NHS-acetate, NHS-biotin) are the workhorses of bioconjugation. They react with primary amines to form stable amide bonds.[2] Their reactivity and the stability of the resulting conjugate are well-characterized, making them a benchmark for comparison.
DBCO-NHS esters are a key component of copper-free click chemistry. The NHS ester group allows for attachment to biomolecules, introducing a DBCO group that can then specifically and efficiently react with an azide-tagged molecule.[3] This bioorthogonal reaction is known for its high speed and selectivity in complex biological media.[4]
Quantitative Comparison of Reaction Parameters
Direct, head-to-head comparisons of the amine-coupling reaction efficiency for these linkers under identical conditions are scarce in the literature. However, by compiling data from various sources, we can establish a general overview of the typical reaction conditions and expected outcomes. The efficiency of the initial NHS ester-amine coupling is a critical factor for the overall yield of the final conjugate.
| Linker Type | Typical Molar Excess (Linker:Protein) | Optimal pH | Typical Reaction Time | Reported Yields/Observations |
| This compound | 10-20x (estimated) | 7.2-8.5 | 0.5-4 hours | No direct quantitative data found for the NHS ester reaction part. Efficiency is dependent on subsequent bioorthogonal reaction. |
| Standard NHS Esters | 10-20x | 7.2-8.5 | 1-2 hours at RT, 2-4 hours at 4°C | Yields can be high (70-80%) but are sensitive to steric hindrance near the NHS ester. For example, a ferrocene-NHS ester with a spacer arm showed significantly higher yields than one without. |
| DBCO-NHS | 10-20x | 7.0-9.0 | 30-60 minutes at RT | The subsequent click reaction yield is highly dependent on the initial DBCO incorporation, which is influenced by the molar ratio of DBCO-NHS to the protein. |
| Maleimide-NHS | 20:1 (for amine coupling part) | 7.2-8.5 (for NHS ester part), 6.5-7.5 (for maleimide part) | 1-2 hours | Used in sequential conjugations. The NHS ester reaction is performed first, followed by the maleimide-thiol reaction. |
Note: The reaction efficiency is highly dependent on the specific protein, buffer conditions, and the concentration of reactants. The competing hydrolysis of the NHS ester is a significant factor, with the half-life of hydrolysis decreasing from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6 (at 4°C). Therefore, empirical optimization is crucial for any new conjugation.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the chemical reactions and a general workflow for bioconjugation using these linkers.
Detailed Experimental Protocols
The following are representative protocols for protein labeling using different NHS ester linkers. These should be optimized for specific applications.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol can be adapted for this compound and other standard NHS esters.
-
Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5.
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound or other NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the linker or payload is light-sensitive.
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific wavelength for the linker or attached payload, if applicable.
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol is specific for introducing the DBCO moiety for subsequent click chemistry.
-
Antibody Preparation: Prepare the antibody at a concentration of approximately 1 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS Ester Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Activation of Antibody: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%. Incubate at room temperature for 60 minutes.
-
Quenching: Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench the reaction.
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column (7k MWCO). The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.
-
Copper-Free Click Reaction: The DBCO-activated antibody is now ready for reaction with an azide-containing molecule. Mix the DBCO-antibody with a 2-4x molar excess of the azide-modified payload and incubate overnight at 4°C. The final conjugate can be purified by liquid chromatography.
Conclusion
This compound provides a versatile platform for bioconjugation, enabling a two-step, modular approach to labeling biomolecules. While direct quantitative data on its amine-coupling efficiency is limited, the reaction can be expected to follow the general principles of other NHS esters. The efficiency of the initial NHS ester coupling is paramount for the overall success of the conjugation, and it is influenced by factors such as pH, temperature, and steric hindrance. For all linkers, empirical optimization of reaction conditions is essential to achieve the desired degree of labeling while maintaining the biological activity of the protein. The choice between this compound, DBCO-NHS, or a standard NHS ester will depend on the specific requirements of the application, including the nature of the payload to be attached and the need for a bioorthogonal reaction strategy.
References
Stability Showdown: Norbornene-NHS Eclipses Thiol-Maleimide in Conjugate Stability
A detailed comparison for researchers, scientists, and drug development professionals reveals the superior stability of Norbornene-NHS derived amide bonds over traditional thiol-maleimide adducts, offering a more robust solution for bioconjugation in therapeutic and diagnostic applications.
In the realm of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount to the efficacy, safety, and overall success of the resulting conjugate. While thiol-maleimide chemistry has been a workhorse for attaching drugs and probes to proteins, its inherent instability in physiological environments presents a significant drawback. This guide provides a comprehensive comparison of the stability of thiol-maleimide adducts with that of adducts formed using Norbornene-N-hydroxysuccinimide (this compound) esters, supported by experimental data, detailed protocols, and mechanistic diagrams.
Executive Summary of Stability Comparison
The core of this comparison lies in the fundamental difference between the covalent bonds formed by these two chemistries. Thiol-maleimide conjugation results in a thiosuccinimide linkage, which is susceptible to degradation in the presence of endogenous thiols like glutathione. This instability leads to premature cleavage of the payload through a process known as a retro-Michael reaction. In contrast, this compound reacts with primary amines, such as the side chain of lysine residues in proteins, to form a highly stable amide bond. Amide bonds are significantly more resistant to hydrolysis and nucleophilic attack under physiological conditions, ensuring the integrity of the bioconjugate.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, highlighting the superior stability of amide linkages (representative of this compound adducts) compared to thiol-maleimide adducts in physiological conditions.
Table 1: Stability of Thiol-Maleimide Adducts in Serum/Plasma at 37°C
| Maleimide Type | Model System | Incubation Time | % Deconjugation | Reference |
| N-alkyl maleimide | Cysteine-linked ADC | 7 days | 35-67% | [1] |
| N-alkyl maleimide | Cysteine-linked ADC | 7-14 days | 50-75% | |
| N-aryl maleimide | Cysteine-linked ADC | 7 days | <20% | [1] |
Table 2: Stability of Amide-Linked Conjugates (Representative of this compound Adducts) in Plasma at 37°C
| Linkage Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Amide Bond | Lysine-linked DVD-ADC | 3 days | Cytotoxicity fully retained (indicating high stability) | [2] |
| Amide Bond | Lysine-linked ADC | Not specified | Thermodynamically stable, not subject to hydrolysis or proteolytic cleavage in vivo | [] |
Note: While direct side-by-side comparative studies are limited, the data clearly indicates that even stabilized N-aryl maleimide adducts show a degree of deconjugation, whereas amide-linked conjugates are reported to be highly stable with minimal degradation over similar timeframes.
Degradation Pathways and Mechanistic Diagrams
The instability of thiol-maleimide adducts and the stability of amide bonds can be understood by examining their respective degradation pathways.
Thiol-Maleimide Adduct Instability: The Retro-Michael Reaction
The primary degradation pathway for thiol-maleimide adducts is the retro-Michael reaction. This is a reversible process where the thiosuccinimide adduct reverts to the original maleimide and thiol. In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the payload is transferred from the intended biomolecule to other molecules, leading to off-target effects and reduced efficacy.
References
Safety Operating Guide
Personal protective equipment for handling Norbornene-NHS
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Norbornene-N-hydroxysuccinimide (Norbornene-NHS). The following procedural guidance covers personal protective equipment (PPE), operational handling, and waste disposal to ensure laboratory safety and operational excellence.
Safe Handling and Personal Protective Equipment (PPE)
This compound is a highly reactive, moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.[1] While specific hazard data for this compound is limited, related compounds are classified as harmful if swallowed and can cause serious eye irritation.[2] The norbornene component is a flammable solid.[3][4] Therefore, adherence to stringent safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Situation | Required PPE | Specifications & Best Practices |
| Routine Laboratory Use | • Eye Protection• Lab Coat• Chemical-Resistant Gloves | • Wear safety glasses with side shields or safety goggles conforming to EN166 or NIOSH standards.[5]• A standard lab coat should be worn and kept fully buttoned.• Use nitrile gloves, which offer protection against bases, oils, and many solvents. Inspect gloves prior to use and use proper removal technique to avoid skin contact. |
| Weighing/Handling Powder | • All Routine PPE• Respiratory Protection | • Handle in a chemical fume hood or ventilated enclosure to avoid dust formation and inhalation.• If ventilation is insufficient, use an N95-rated respirator for splash and particulate protection. |
| Large-Scale Operations | • All Routine PPE• Chemical-Resistant Apron• Face Shield | • A face shield provides an additional layer of protection against splashes.• A chemically resistant apron will protect against larger volume spills. |
| Spill Cleanup | • All Routine PPE• Double Gloves• Respiratory Protection (if spill generates dust/aerosols) | • Equip cleanup crew with proper, comprehensive protection.• Double gloving is recommended for added protection during cleanup.• Ensure adequate ventilation and avoid breathing dust or vapors. |
An emergency eye wash station and safety shower must be immediately accessible in any area where this compound is handled.
Table 2: Storage and Handling Guidelines for this compound
| Parameter | Guideline | Rationale & Details |
| Storage Temperature | -20°C, sealed, away from moisture. | Protects the moisture-sensitive NHS ester from hydrolysis and preserves reagent reactivity. For in-solvent use, storage at -80°C is recommended for long-term stability (6 months). |
| Ventilation | Handle in a well-ventilated area or chemical fume hood. | Minimizes exposure to potential dusts, aerosols, or vapors. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | The norbornene component is a flammable solid. Use proper grounding and bonding procedures for containers to prevent static discharge. |
| Chemical Incompatibilities | Oxidizing agents. | Avoid contact with strong oxidizing agents, which can lead to vigorous reactions. |
| Moisture | Store in a dry environment (e.g., desiccator). | The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, which deactivates the molecule for its intended amine-coupling reactions. |
Procedural Guidance
The following protocols provide step-by-step guidance for common laboratory operations involving this compound.
This protocol outlines a general method for labeling a primary amine-containing molecule, such as a protein, with this compound.
-
Reagent Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10-100 mM) immediately before use in an anhydrous, amine-free solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This compound is soluble in many organic solvents but has low aqueous solubility.
-
Prepare the protein or other amine-containing molecule in an amine-free buffer with a pH of 7.2-8.5 (e.g., PBS, HEPES, or borate buffer). Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound stock solution to the protein solution. The optimal ratio should be determined empirically for the specific application.
-
Gently mix the reaction components immediately.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Reaction time is dependent on the protein and desired degree of labeling.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50-100 mM. This will quench any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the labeled protein conjugate.
-
Common methods include dialysis, size-exclusion chromatography (SEC), or spin filtration columns appropriate for the size of the protein conjugate.
-
In the event of a spill, immediate and safe cleanup is critical.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
-
Contain the Spill:
-
For Solid Spills: Gently sweep or shovel the material into a designated, labeled hazardous waste container. Avoid creating dust. If necessary, wet-brushing can be used to minimize dust.
-
For Liquid Spills: Contain the spill using dikes or chemical absorbents. Prevent the spill from entering drains or public waters.
-
-
Clean the Area: Once the bulk material is collected, decontaminate the spill area with an appropriate solvent or detergent and water.
-
Dispose of Waste: Place all contaminated materials (absorbents, PPE, cleaning materials) into a sealed, labeled hazardous waste container for proper disposal.
Due to its reactivity, this compound waste should be chemically neutralized before final disposal. This procedure focuses on hydrolyzing the reactive NHS ester.
-
Segregate Waste: Collect all waste materials containing this compound, including unused stock solutions, reaction mixtures, and contaminated labware, in a dedicated and clearly labeled hazardous waste container.
-
Prepare for Deactivation: Conduct this procedure in a chemical fume hood while wearing appropriate PPE.
-
Hydrolyze the NHS Ester:
-
Prepare a 1 M solution of a mild, non-amine base, such as sodium bicarbonate (NaHCO₃), in water.
-
For each 1 mL of this compound waste solution, slowly add 10 mL of the 1 M sodium bicarbonate solution. For solid waste, dissolve it first in a minimal amount of an appropriate solvent (like DMSO) and then add the bicarbonate solution.
-
Stir the mixture at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester into a more stable carboxylic acid and free N-hydroxysuccinimide.
-
-
Final Disposal:
-
Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label should indicate the contents (e.g., "Hydrolyzed this compound waste").
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office, ensuring compliance with all local, state, and federal regulations.
-
Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
